molecular formula C8H10BrNO B2730183 3-Bromo-4-ethoxyaniline CAS No. 101251-12-1

3-Bromo-4-ethoxyaniline

Cat. No.: B2730183
CAS No.: 101251-12-1
M. Wt: 216.078
InChI Key: GNTRARDJZSIQOK-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxyaniline (CAS No: 101251-12-1) is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . This aniline derivative, characterized by both bromo and ethoxy functional groups on the benzene ring, serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Compounds with this core structure are valuable in pharmaceutical development; for instance, the closely related analog 3-Bromo-4-methoxyaniline has been identified as a key intermediate in the synthesis of Combretastatin A-4 analogs and other therapeutic agents targeting areas such as cancer, obesity, and metabolic disorders . The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the ethoxy group can influence the compound's electronic properties and binding interactions. The primary amine group provides a handle for the formation of amides, sulfonamides, and imines, making this compound a valuable scaffold for constructing more complex molecules. Researchers can utilize this compound in the exploration of structure-activity relationships and the development of new pharmacologically active compounds. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use. References PubChem: CID 15270885 BLD Pharm: Product 101251-12-1 Google Patents: CN102199099A (for research context on a related analog)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-ethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTRARDJZSIQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 3-Bromo-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-ethoxyaniline (CAS 101251-12-1) serves as a critical halogenated scaffold in the synthesis of small molecule inhibitors, particularly within the tyrosine kinase inhibitor (TKI) class. Its structural utility lies in the orthogonal reactivity of its functional groups: the nucleophilic aniline amine, the electrophilic aryl bromide (suitable for Suzuki/Buchwald couplings), and the ethoxy group which provides lipophilic bulk and hydrogen bond acceptance. This guide aggregates physicochemical data, synthesis logic, and handling protocols to support its application in high-fidelity medicinal chemistry.

Part 1: Molecular Identity & Structural Analysis

AttributeDetail
IUPAC Name This compound
Common Synonyms 4-Amino-2-bromophenetole; 3-Bromo-p-phenetidine
CAS Registry Number 101251-12-1
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
SMILES CCOc1ccc(N)cc1Br
InChI Key CVVLNBLBIWBEPT-UHFFFAOYSA-N
Structural Logic & Electronic Effects

The molecule features a 1,2,4-trisubstituted benzene ring. The electronic environment is defined by the interplay of the ethoxy group (-OEt) and the bromine atom (-Br) on the aniline core:

  • Ethoxy Group (C4): A strong resonance donor (+M) that increases electron density at the ortho/para positions relative to itself, stabilizing the aniline nitrogen. However, its steric bulk influences the conformation of adjacent substituents.

  • Bromine Atom (C3): Located ortho to the ethoxy group and meta to the amine. It exerts a strong inductive withdrawing effect (-I), deactivating the ring slightly compared to phenetidine, and reducing the pKa of the amine relative to the non-halogenated parent.

Part 2: Physicochemical Properties Matrix

The following data consolidates experimental values and high-confidence predictive models where experimental gaps exist.

PropertyValue / RangeSource/Note
Physical State Solid (Crystalline powder)Standard State
Melting Point (Free Base) 48 – 55 °C (Predicted)Note 1
Melting Point (HCl Salt) 186 – 189 °CExperimental [1]
Melting Point (N-Acetyl) 112 – 114 °CExperimental [2]
Boiling Point 290 – 295 °C (at 760 mmHg)Predicted
Density 1.45 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.24 – 2.62Lipophilic [3]
pKa (Conjugate Acid) 3.8 – 4.1Reduced vs. Aniline (4.[1][2]6)
Solubility DMSO (>50 mg/mL), Ethanol, DCMInsoluble in water

Note 1 (Melting Point Depression): The methoxy analog (3-bromo-4-methoxyaniline) melts at 62°C. The additional methylene unit in the ethoxy chain increases rotational degrees of freedom, typically lowering the lattice energy and melting point relative to the methoxy analog. Consequently, the free base is often handled as a low-melting solid or oil, while the hydrochloride salt is the preferred form for storage.

Part 3: Synthesis & Characterization Logic

The "Phenacetin Route"

Direct bromination of 4-ethoxyaniline is difficult to control due to the high reactivity of the free amine, which leads to poly-bromination and oxidation. The industry-standard protocol utilizes Phenacetin (N-acetyl-4-ethoxyaniline) to protect the amine and direct bromination to the ortho position relative to the ethoxy group.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the regioselective synthesis pathway.

SynthesisPathway Phenacetin Phenacetin (Start) Bromination Bromination (Br2 / AcOH) Phenacetin->Bromination Electrophilic Subst. Intermediate N-Acetyl-3-bromo-4-ethoxyaniline (MP: 112-114°C) Bromination->Intermediate Regioselective Hydrolysis Acid Hydrolysis (HCl / Reflux) Intermediate->Hydrolysis Deprotection Product This compound (Target) Hydrolysis->Product Neutralization

Figure 1: Regioselective synthesis of this compound via the Phenacetin intermediate.[2][3]

Spectral Fingerprint (NMR)

Researchers should validate identity using ¹H NMR.[4] The 1,2,4-substitution pattern yields a distinct aromatic splitting pattern.

Proton PositionMultiplicityApprox. Shift (ppm)Coupling Constant (J)
H-2 (ortho to Br, meta to N) Doublet (d)6.85 – 6.95J ≈ 2.5 Hz (Meta)
H-6 (ortho to N, meta to Br) Doublet of Doublets (dd)6.50 – 6.60J ≈ 8.5 Hz (Ortho), 2.5 Hz
H-5 (ortho to OEt) Doublet (d)6.75 – 6.85J ≈ 8.5 Hz
-OCH₂- Quartet (q)3.90 – 4.00J ≈ 7.0 Hz
-CH₃ Triplet (t)1.30 – 1.40J ≈ 7.0 Hz

Part 4: Handling, Stability & Safety

Stability Profile
  • Oxidation Sensitivity: Like most anilines, the compound is susceptible to air oxidation, turning dark brown/black over time. Store under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Halogenated anilines can undergo photolytic dehalogenation. Store in amber vials.

  • Hygroscopicity: The hydrochloride salt is hygroscopic; the free base is hydrophobic.

Safety Protocol (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and fume hood ventilation are mandatory.

Part 5: Experimental Protocol Example

Preparation of this compound Hydrochloride (Self-Validating Protocol)

  • Dissolution: Dissolve 1.0 eq of N-acetyl-3-bromo-4-ethoxyaniline (purified, MP 112°C) in Ethanol (5 vol).

  • Hydrolysis: Add 6M HCl (3.0 eq) dropwise. Heat to reflux for 2–3 hours.

    • Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material spot (Rf ~0.4) should disappear, replaced by a baseline spot (amine salt).

  • Isolation: Cool to 0°C. The hydrochloride salt often precipitates directly.

  • Filtration: Filter the white/off-white solid. Wash with cold diethyl ether to remove non-polar impurities.

  • Drying: Vacuum dry at 40°C.

    • Validation: Measure MP. Target range: 186–189°C.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-Bromo-3-ethoxyaniline hydrochloride. Retrieved from

  • Docsity. (2025).[5][6] Synthesis and Bromination of Phenacetin: Lab Report. Retrieved from

  • Chemsrc. (2025).[6] this compound Physical Properties & LogP Data. Retrieved from

  • PubChem. (2025).[2][6][7] Compound Summary: 3-Bromo-4-methoxyaniline (Analogous Data). Retrieved from

  • BenchChem. (2025).[2][5] Physicochemical Characterization of Halogenated Anilines. Retrieved from

Sources

Technical Guide: Regioselective Synthesis of 3-Bromo-4-ethoxyaniline

[1][2]

Part 1: Strategic Analysis & Retrosynthesis[1][2]

The Regiochemical Challenge

The synthesis of this compound presents a classic electrophilic aromatic substitution (EAS) conflict.[1] The starting material, p-ethoxyaniline, contains two activating groups:[1][2]

  • Amino group (-NH₂): Strong activator, ortho/para director.[1][2]

  • Ethoxy group (-OEt): Moderate activator, ortho/para director.[1][2]

In a direct bromination attempt, the amino group dominates the directing effects.[1][2] The incoming electrophile (Br⁺) attacks the position ortho to the nitrogen (Position 2), yielding 2-bromo-4-ethoxyaniline .[1]

The Solution: Electronic Inversion

To force bromination to the 3-position (ortho to the ethoxy group), we must invert the electronic character of the nitrogen substituent.[1][2] By oxidizing the amine (-NH₂) to a nitro group (-NO₂), we convert the strongest activator into a strong deactivator and meta director.[1][2]

  • p-Nitrophenetole (Intermediate):

    • -OEt (Position 1): Directs ortho (Positions 2 and 6).

    • -NO₂ (Position 4): Directs meta (Positions 2 and 6).

    • Result: Both groups reinforce substitution at the same carbons.[1][2] Bromination of p-nitrophenetole occurs exclusively ortho to the ethoxy group, which corresponds to the 3-position of the final aniline product.[1][2]

Synthetic Pathway Diagram

The following flowchart illustrates the "Nitro Route" required to achieve the correct isomer.

SynthesisPathStartp-Ethoxyaniline(Starting Material)DirectFailDirect Bromination(Yields 2-Bromo Isomer)Start->DirectFail Br2 (Kinetic Control)Step1Step 1: Oxidation(Inversion of Directing Group)Target: p-NitrophenetoleStart->Step1 NaBO3 / AcOHStep2Step 2: Regioselective Bromination(Directed by OEt)Target: 3-Bromo-4-ethoxynitrobenzeneStep1->Step2 Br2 / FeStep3Step 3: Reduction(Restoration of Amine)Target: this compoundStep2->Step3 Fe / HCl or H2/Pd

Figure 1: Comparison of direct bromination (failure mode) vs. the oxidation-bromination-reduction pathway (success mode).[1]

Part 2: Detailed Experimental Protocol

Step 1: Oxidation of p-Ethoxyaniline to p-Nitrophenetole

Objective: Convert the amino group to a nitro group to reverse directing effects.[1][2] Reagents: Sodium Perborate Tetrahydrate (NaBO₃[1]·4H₂O), Glacial Acetic Acid.[1][2]

ParameterSpecification
Reagent Stoichiometry 1.0 eq p-Ethoxyaniline : 5.0 eq NaBO₃·4H₂O
Solvent Glacial Acetic Acid (AcOH)
Temperature 50–55 °C
Reaction Time 2–4 Hours
Expected Yield 65–75%

Protocol:

  • Dissolve p-ethoxyaniline (13.7 g, 100 mmol) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a mechanical stirrer.

  • Heat the solution to 50 °C.

  • Add sodium perborate tetrahydrate (77.0 g, 500 mmol) portion-wise over 45 minutes. Note: Exothermic reaction; maintain temperature below 60 °C to prevent over-oxidation.[1][2]

  • Stir at 55 °C for 3 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the amine.[1][2]

  • Pour the reaction mixture into ice-water (500 mL). The product, p-nitrophenetole , will precipitate as a pale yellow solid.[1][2]

  • Filter the solid, wash copiously with water to remove boric acid residues, and dry in a vacuum oven at 40 °C.

Step 2: Regioselective Bromination

Objective: Introduce bromine ortho to the ethoxy group.[1][2] Reagents: Molecular Bromine (Br₂), Iron powder (Fe) or Ferric Chloride (FeCl₃).[1][2]

ParameterSpecification
Reagent Stoichiometry 1.0 eq p-Nitrophenetole : 1.1 eq Br₂
Catalyst 5 mol% Fe powder
Solvent Glacial Acetic Acid or Dichloromethane (DCM)
Temperature Reflux (AcOH) or Room Temp (DCM)
Expected Yield 85–90%

Protocol:

  • Suspend p-nitrophenetole (16.7 g, 100 mmol) in glacial acetic acid (80 mL).

  • Add Fe powder (0.28 g, 5 mmol) as a catalyst.

  • Add bromine (17.6 g, 5.6 mL, 110 mmol) dropwise over 30 minutes.

  • Heat the mixture to 80 °C for 2 hours. The directing effects of the OEt (ortho) and NO₂ (meta) groups cooperatively direct bromine to the 2-position relative to the ethoxy group (Position 3 relative to the original nitrogen).[1][2]

  • Cool to room temperature and pour into ice-water containing sodium bisulfite (to quench excess bromine).

  • Filter the yellow precipitate of 3-bromo-4-ethoxynitrobenzene .[1][2] Recrystallize from ethanol if necessary.

Step 3: Reduction to this compound

Objective: Restore the amino group without debromination.[1][2] Reagents: Iron powder (Fe), Hydrochloric Acid (HCl), Ethanol/Water.[1][2]

ParameterSpecification
Reagent Stoichiometry 1.0 eq Nitro compound : 4.0 eq Fe
Solvent Ethanol : Water (4:[1][2]1)
Catalyst Conc. HCl (catalytic amount)
Temperature Reflux (78 °C)
Expected Yield 80–90%

Protocol:

  • In a 500 mL 3-neck flask, combine 3-bromo-4-ethoxynitrobenzene (24.6 g, 100 mmol) and iron powder (22.4 g, 400 mmol) in 150 mL of 80% ethanol.

  • Heat to reflux and add conc. HCl (2 mL) dropwise to activate the iron.[1][2]

  • Reflux vigorously for 2 hours. The yellow color of the nitro compound should fade to a darker amine color.[1][2]

  • Adjust pH to ~8-9 with saturated sodium carbonate solution.

  • Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1][2]

  • Concentrate the filtrate under reduced pressure to remove ethanol.[1][2]

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Dry organic layers over Na₂SO₄ and evaporate to yield This compound as a tan/brown solid or oil.[1][2]

  • Purification: If required, convert to the hydrochloride salt (using HCl/Ether) for crystallization, or purify via column chromatography (Hexane/EtOAc).

Part 3: Analytical Validation

To ensure the product is the 3-bromo isomer and not the 2-bromo isomer, 1H NMR analysis is critical.[1][2]

FeatureThis compound (Target)2-Bromo-4-ethoxyaniline (Undesired)
Symmetry Asymmetric substitution pattern (1,3,[1][2]4)Asymmetric substitution pattern (1,2,[1][2]4)
Coupling (Aromatic) Doublet (J~8Hz) for H-5 (ortho to OEt). Doublet (J~2Hz) for H-2 (meta to OEt, ortho to NH2).Doublet (J~8Hz) for H-6 (ortho to NH2). Doublet (J~2Hz) for H-3 (meta to NH2).
Key Shift H-2 (ortho to NH2) appears upfield due to amine shielding.[1][2]H-3 (ortho to OEt) appears downfield.[1][2]

Key Diagnostic: In the target molecule (3-bromo), the proton ortho to the ethoxy group is replaced by bromine.[1][2] You should observe a specific splitting pattern where the proton ortho to the amine (H-6) and the proton meta to the amine (H-2) show coupling consistent with a 1,2,4-trisubstituted benzene where the bromine is adjacent to the oxygen.[1][2]

References

  • Oxidation of Anilines: McKillop, A., & Tarbin, J. A. (1987).[1][2] Sodium perborate: A mild and convenient reagent for the oxidation of anilines to nitroarenes.[1][2] Tetrahedron, 43(8), 1753-1758.[1][2] Link[1]

  • Regioselective Bromination: Smith, K., et al. (2006).[1][2] Regioselective bromination of activated aromatic compounds. Organic & Biomolecular Chemistry, 4, 166-171.[1][2] Link

  • Industrial Route Validation: Patent CN102199099B.[1][2] Method for preparing 3-bromo-4-methoxyaniline (Analogous chemistry). Link

  • Target Compound Data: PubChem CID 101251-12-1 (this compound).[1][2] Link[1]

Methodological & Application

3-Bromo-4-ethoxyaniline as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-4-ethoxyaniline as a Strategic Scaffold in Heterocyclic Chemistry

Executive Summary

This compound (CAS 55769-65-8) is a high-value bifunctional building block characterized by three strategic features: a nucleophilic amino group, an electrophilic bromine handle, and an electron-donating ethoxy group. Unlike simple halo-anilines, this trisubstituted arene offers a unique regiochemical landscape for synthesizing 6,7-disubstituted quinazolines and quinolines , which are privileged scaffolds in kinase inhibitor drug discovery (e.g., EGFR, VEGFR, and Src inhibitors).

This guide provides a technical roadmap for utilizing this compound to construct complex heterocyclic libraries. It addresses the critical challenge of regioselectivity during cyclization and details protocols for palladium-catalyzed cross-couplings that leverage the bromine "pivot point."

Strategic Utility & Chemical Logic

The "Dual-Handle" Advantage

The molecule functions as a molecular "socket" with two distinct reaction vectors:

  • Vector A (Nucleophilic): The aniline nitrogen allows for amide coupling, Buchwald-Hartwig amination, or condensation with formamide/orthoesters to build heterocyclic rings.

  • Vector B (Electrophilic): The bromine atom at position 3 is sterically accessible for Suzuki-Miyaura or Sonogashira couplings, enabling the attachment of "tail" moieties common in drug candidates (e.g., solubilizing heterocycles or alkynes).

Regiochemistry of Cyclization

When using this compound to synthesize quinazolines or quinolines (e.g., via the Gould-Jacobs reaction or Niementowski synthesis), the direction of ring closure is governed by steric hindrance.

  • The Problem: The aniline has two ortho positions: C2 (between NH₂ and Br) and C6 (between NH₂ and H).

  • The Solution: Cyclization overwhelmingly favors the C6 position due to the steric bulk of the bromine atom at C3.

  • The Outcome: This regioselectivity consistently yields 7-bromo-6-ethoxy-substituted heterocycles . This is structurally significant because it places the bromine (the modification handle) at the 7-position, a key vector for extending potency in kinase inhibitors.

Regioselectivity cluster_sterics Steric Gating Aniline This compound Intermediate Formimidate/Enamine Intermediate Aniline->Intermediate Orthoester/DMF-DMA Transition Cyclization Transition State (Steric Control) Intermediate->Transition Thermal Cyclization Product 7-Bromo-6-ethoxyquinazoline (Major Product) Transition->Product C-C Bond Formation at C6 C2 C2 Position: Blocked by Br C6 C6 Position: Accessible

Caption: Logical flow of regioselective cyclization. The steric bulk of the C3-Bromine directs ring closure to C6, yielding the 7-bromo-6-ethoxy scaffold.

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-6-ethoxyquinazolin-4(3H)-one

Target Application: Creating the core scaffold for EGFR-like inhibitors.

Mechanism: Condensation of the aniline with triethyl orthoformate followed by thermal cyclization (Niementowski variation).

Reagents:

  • This compound (1.0 equiv)[1]

  • Triethyl orthoformate (5.0 equiv)

  • Ammonium acetate (2.0 equiv) or Formamide (excess)

  • Solvent: Ethanol (step 1), DMF (step 2)[2]

Step-by-Step Methodology:

  • Imidate Formation: In a round-bottom flask, dissolve this compound (10 g) in triethyl orthoformate (50 mL). Add a catalytic amount of acetic acid (0.5 mL).

  • Reflux: Heat the mixture to reflux (146°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aniline.

  • Cyclization: Evaporate excess orthoformate under reduced pressure. Redissolve the oily residue in formamide (30 mL).

  • High-Temp Heating: Heat the mixture to 180°C for 6 hours. Critical Step: The high temperature is required to overcome the energy barrier for aromatic substitution at the C6 position.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (200 mL). The product will precipitate as a beige solid.

  • Purification: Filter the solid, wash with water (3 x 50 mL) and cold ethanol (20 mL). Recrystallize from DMF/Ethanol to afford 7-bromo-6-ethoxyquinazolin-4(3H)-one.

Yield Expectation: 75-85% QC Check: 1H NMR should show two distinct singlets for the aromatic protons (positions 5 and 8) and the quinazoline C2 proton (~8.1 ppm).

Protocol B: Sonogashira Coupling at C7 (The "Tail" Extension)

Target Application: Introducing an alkyne linker, similar to Erlotinib.

Reagents:

  • 7-Bromo-6-ethoxyquinazolin-4(3H)-one (substrate)

  • Trimethylsilylacetylene (1.5 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base: Triethylamine (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Deoxygenation: Charge a Schlenk flask with the bromo-quinazoline substrate, Pd catalyst, and CuI. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous DMF and triethylamine via syringe.

  • Addition: Add trimethylsilylacetylene dropwise at room temperature.

  • Reaction: Heat to 80°C for 4-6 hours. The solution will darken (black/brown).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[3][4][5][6]

  • Deprotection (In-situ): Treat the crude TMS-alkyne with K2CO3 in Methanol/THF for 1 hour to reveal the terminal alkyne.

Data Summary & Troubleshooting

ParameterSpecification/ObservationTroubleshooting Tip
Appearance Off-white to beige crystalline solidDarkening indicates oxidation; store under Argon.
Melting Point 94-96°C (Aniline precursor)Sharp MP indicates high purity; broad range suggests isomer contamination.
Regioselectivity >95:5 (C6 vs C2 cyclization)If C2 cyclization is observed (rare), lower reaction temp or use bulkier electrophiles.
Solubility Soluble in DMSO, DMF, hot EtOHPoor solubility in non-polar solvents; use DCM/MeOH for chromatography.

Common Pitfall:

  • Issue: Incomplete cyclization during quinazoline synthesis.

  • Cause: Insufficient temperature or moisture in the formamide.

  • Fix: Ensure reaction temp reaches >170°C and use fresh, dry formamide.

Safety & Handling

  • Skin Sensitizer: this compound is a potent sensitizer. Double-gloving (Nitrile) is mandatory.

  • Lachrymator Potential: Halogenated anilines can be irritating to mucous membranes. Handle exclusively in a fume hood.

  • Light Sensitivity: The bromine bond is photolabile. Store in amber vials to prevent debromination or radical polymerization.

References

  • Synthesis of Quinazolines via Niementowski Reaction

    • Title: "Recent Advances in the Synthesis of Quinazolines"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Regioselectivity in Aniline Cyclizations

    • Title: "Controlling regioselectivity of cycliz
    • Source: University of New Brunswick Scholar
    • URL:[Link]

  • Erlotinib/Gefitinib Analog Synthesis

    • Title: "Modified Synthesis of Erlotinib Hydrochloride"[7][8]

    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Buchwald-Hartwig Coupling Protocols

    • Title: "Buchwald-Hartwig Amination: A Practical Guide"[1]

    • Source: Sigma-Aldrich (Merck)[5]

Sources

Experimental protocol for the synthesis of derivatives from 3-Bromo-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Derivatives from 3-Bromo-4-ethoxyaniline

Abstract: this compound is a pivotal starting material in the synthesis of complex organic molecules, serving as a versatile building block in the development of pharmaceuticals, agrochemicals, and high-performance dyes.[1] Its bifunctional nature, featuring a reactive primary amine and a carbon-bromine bond, allows for selective and sequential modifications. This document provides a comprehensive guide with detailed experimental protocols for the synthesis of a variety of derivatives through N-functionalization (acylation, sulfonylation), palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), and diazotization-azo coupling. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices, robust methodologies, and characterization techniques.

Introduction and Strategic Overview

This compound is a substituted aniline that offers two primary sites for chemical modification: the nucleophilic amino group (-NH₂) and the electrophilic carbon center attached to the bromine atom (-Br). This duality allows for a strategic, stepwise approach to building molecular complexity. Functionalization of the amino group is typically performed first to yield amides or sulfonamides. The bromo group then serves as a versatile handle for introducing new carbon-carbon or carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.[2][3] Alternatively, the amino group can be converted into a diazonium salt, an intermediate for synthesizing azo compounds, which are important in the dye industry.[1][4]

This guide is structured to present these synthetic pathways logically, providing both the "how" and the "why" for each experimental step.

G cluster_start Starting Material start This compound acylation N-Acylation (Amide Synthesis) start->acylation -NH₂ Reaction sulfonylation N-Sulfonylation (Sulfonamide Synthesis) start->sulfonylation -NH₂ Reaction suzuki Suzuki-Miyaura (Biaryl Synthesis) start->suzuki -Br Reaction buchwald Buchwald-Hartwig (Diaryl-amine Synthesis) start->buchwald -Br Reaction sonogashira Sonogashira (Aryl-Alkyne Synthesis) start->sonogashira -Br Reaction diazo Diazotization & Azo Coupling (Azo Dye Synthesis) start->diazo -NH₂ Reaction

Figure 1: Synthetic pathways for derivatizing this compound.

General Laboratory and Safety Considerations

  • Safety: Anilines and their derivatives can be toxic and are readily absorbed through the skin. Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Palladium catalysts can be flammable and toxic. Corrosive reagents like acyl chlorides and sulfonyl chlorides should be handled with extreme care.

  • Starting Material: The purity of this compound is critical. If the starting material is discolored (often due to oxidation), it can be purified by recrystallization from a suitable solvent system or by treatment with activated carbon to remove colored impurities.[5]

  • Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. It is essential to use anhydrous solvents and perform these reactions under an inert atmosphere (e.g., nitrogen or argon) by employing techniques such as evacuating and backfilling the reaction vessel.[2]

PART A: Reactions at the Amino Group (N-Functionalization)

The nucleophilic amino group is readily functionalized. These reactions are often performed as the first step in a multi-step synthesis to protect the amine or to install a key functional group.

A1. Protocol for N-Acylation (Amide Synthesis)

N-acylation converts the aniline to a more stable amide. This is a fundamental transformation in organic synthesis, often utilizing an acyl chloride or anhydride as the acylating agent.[6]

Principle: The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride). A base is used to neutralize the hydrochloric acid byproduct.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (DCM).

  • Reagent Addition: Add a base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.), to the solution and stir.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing crushed ice or cold water to precipitate the crude product.[6]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol/water, to obtain the pure N-acylated product.

ParameterConditionRationale
Aniline This compound (1.0 eq)Starting material
Acylating Agent Acetyl Chloride (1.1 eq)Provides the acyl group
Base Pyridine (1.2 eq)Neutralizes HCl byproduct
Solvent Acetonitrile or DCMDissolves reagents
Temperature 0 °C to Room Temp.Controls reaction rate
Time 2-4 hoursTypical reaction duration
A2. Protocol for N-Sulfonylation (Sulfonamide Synthesis)

The synthesis of sulfonamides is a cornerstone of medicinal chemistry.[7][8] This protocol describes the reaction of the aniline with a sulfonyl chloride to form a stable sulfonamide linkage.

Principle: Similar to acylation, the aniline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically catalyzed by a base. Modern methods may use catalysts to improve efficiency.[9]

Detailed Protocol:

  • Reaction Setup: Combine this compound (1.0 eq.), the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent like polyethylene glycol (PEG) or acetonitrile.[9]

  • Reaction: Heat the mixture to 80 °C and stir for 1-3 hours. The use of a copper catalyst (e.g., CuCl₂) can accelerate the reaction.[9] Monitor progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into acidic water (e.g., 1 M HCl) to precipitate the product.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

ParameterConditionRationale
Aniline This compound (1.0 eq)Starting material
Sulfonylating Agent p-Toluenesulfonyl Chloride (1.1 eq)Provides the sulfonyl group
Base K₂CO₃ (2.0 eq)Activates the amine and neutralizes HCl
Solvent Polyethylene Glycol (PEG)Effective solvent for this reaction[9]
Temperature 80 °CProvides energy for the reaction
Time 1-3 hoursTypical reaction duration

PART B: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an ideal handle for forming new bonds using palladium catalysis, a Nobel Prize-winning technology that has revolutionized organic synthesis.[10]

B1. Protocol for Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl compounds.[10][11]

Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group from a boronic acid derivative is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[11] A base is required to facilitate the transmetalation step.[10]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX TM Transmetalation PdII_ArR Ar-Pd(II)L₂-R' TM->PdII_ArR RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 RE->Pd0 ArR Ar-R' (Product) RE->ArR Pd0->OA PdII_ArX->TM PdII_ArX->TM PdII_ArR->RE PdII_ArR->RE ArX Ar-X (this compound derivative) ArX->OA R_BOH R'-B(OH)₂ + Base R_BOH->TM

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Protocol:

  • Reaction Setup: To an oven-dried flask, add the this compound derivative (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon (repeat three times).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O).[12]

  • Reaction: Heat the mixture with vigorous stirring, typically between 80-110 °C, for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

ParameterConditionRationale
Aryl Bromide This compound derivative (1.0 eq)Substrate
Boronic Acid Arylboronic acid (1.2-1.5 eq)Coupling partner
Catalyst Pd(PPh₃)₄ (2-5 mol%)Facilitates C-C bond formation
Base Na₂CO₃ or K₃PO₄ (2-3 eq)Essential for transmetalation step
Solvent Toluene/H₂O or DMF/H₂O (degassed)Biphasic system is common
Temperature 80-110 °CProvides activation energy
B2. Protocol for Buchwald-Hartwig Amination

This reaction is a premier method for constructing carbon-nitrogen bonds, enabling the synthesis of di- and tri-substituted amines from aryl halides.[2][13]

Principle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination to yield the N-aryl product.[2][14] This reaction often requires sterically hindered phosphine ligands to facilitate the reductive elimination step.[14]

Detailed Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound derivative (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a specialized phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.2 eq.).[15][16]

  • Inert Atmosphere: Seal the reaction vessel and remove from the glovebox.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 8-24 hours.[2][16] Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride.[2]

  • Isolation: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Aryl Bromide This compound derivative (1.0 eq)Substrate
Amine Primary or Secondary Amine (1.2 eq)Coupling partner
Catalyst System Pd₂(dba)₃ (1-2 mol%) + Ligand (e.g., BINAP)Efficiently catalyzes C-N bond formation
Base NaOt-Bu or Cs₂CO₃ (1.5-2.2 eq)Strong base required for amido complex formation
Solvent Toluene or Dioxane (anhydrous, degassed)Aprotic solvent prevents side reactions
Temperature 80-110 °CDrives the reaction to completion
B3. Protocol for Sonogashira Coupling

The Sonogashira coupling is the most widely used method for forming a bond between an aryl halide and a terminal alkyne, creating conjugated aryl-alkyne systems.[17][18]

Principle: This reaction uniquely employs a dual-catalyst system. The palladium catalyst follows a cycle similar to other cross-couplings, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium center.[17][18]

Detailed Protocol:

  • Reaction Setup: To a flask under an inert atmosphere (N₂ or Ar), add the this compound derivative (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[18]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as DMF or THF.[18] Then, add a liquid base, typically an amine like triethylamine (Et₃N, 2.0-3.0 eq.), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.2 eq.).

  • Reaction: Stir the reaction mixture at temperatures ranging from room temperature to 100 °C, depending on the reactivity of the substrates.[18][19] The reaction is often complete within 3-12 hours. Monitor by TLC.

  • Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Aryl Bromide This compound derivative (1.0 eq)Substrate
Alkyne Terminal Alkyne (1.2 eq)Coupling partner
Catalyst System Pd(PPh₃)₂Cl₂ (2-5 mol%) + CuI (5 mol%)Dual catalyst system for C(sp²)-C(sp) coupling
Base Triethylamine (Et₃N) (2-3 eq)Acts as base and often as a co-solvent
Solvent DMF or THF (anhydrous, degassed)Aprotic polar solvent
Temperature Room Temp. to 100 °CSubstrate-dependent

PART C: Diazotization and Azo Coupling

This classic two-step reaction transforms the primary aromatic amine into a highly colored azo dye, a process of immense industrial importance.[4][20]

Principle:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), to form a diazonium salt. This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable and can decompose at higher temperatures.[4][21]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, reacts with an electron-rich aromatic compound (the coupling component, such as a phenol or another aniline) via an electrophilic aromatic substitution to form the azo compound (-N=N-).[20]

Detailed Protocol: Step 1: Preparation of the Diazonium Salt

  • In a beaker, suspend this compound (1.0 eq.) in an aqueous solution of hydrochloric acid (approx. 3 M, 3.0 eq.).

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. The aniline salt should form.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.05 eq.) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt suspension. Maintain the temperature below 5 °C throughout the addition. A clear solution of the diazonium salt should form. Use this solution immediately in the next step.[22]

Step 2: Azo Coupling Reaction

  • In a separate beaker, dissolve the coupling component (e.g., 2-naphthol or N,N-dimethylaniline, 1.0 eq.) in an aqueous sodium hydroxide solution (for phenols) or an acidic solution (for anilines).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold solution of the coupling component with vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation & Purification: Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. Further purification is typically not required for dyes, but recrystallization can be performed if necessary.

References

  • Chem-Impex. (n.d.). 3-Bromo-4-ethylaniline.
  • Darcy & Roy Press. (n.d.). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2020, August 15). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

  • PMC. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). Review, Analyses of azo dyes' synthesis, characterization and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • HathiTrust Digital Library. (n.d.). Aniline And Its Derivatives. Retrieved from [Link]

  • ACS Publications. (2021, November 12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes | Macromolecules. Retrieved from [Link]

  • IISTE.org. (n.d.). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers. Retrieved from [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 9). Original Research J. Synth. Chem. Aromatic Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PMC. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PMC. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • IPS Intelligentsia Journals. (2025, May 6). Synthesis and Characterization of Diazo Dyes Derived from Analine Derivatives and Salicyclic Acid. Retrieved from [Link]

  • ResearchGate. (2022, July 18). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • MDPI. (n.d.). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Supporting Information for "Palladium-Catalyzed Direct Alkynylation of CH Bonds in Benzenes". (n.d.).

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A Step-by-Step Guide to the Bromination of 4-Ethoxyaniline: Protocols and Mechanistic Insights for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for research scientists and drug development professionals on the regioselective bromination of 4-ethoxyaniline, a key transformation in the synthesis of various pharmaceutical and fine chemical intermediates. This application note provides a comprehensive overview of the underlying electrophilic aromatic substitution mechanism, a detailed experimental protocol, safety considerations, and methods for product characterization.

Introduction

Brominated anilines are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of a bromine atom onto the aniline ring provides a versatile handle for further functionalization through various cross-coupling reactions.[2] 4-Ethoxyaniline, with its electron-rich aromatic system, readily undergoes electrophilic aromatic substitution. However, controlling the regioselectivity of this reaction is crucial to obtaining the desired product, 2-bromo-4-ethoxyaniline. This guide will delve into the principles and practical execution of this important transformation.

Mechanistic Rationale: The Principles of Electrophilic Aromatic Substitution

The bromination of 4-ethoxyaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3] The reaction is governed by the electronic properties of the substituents on the aromatic ring. In 4-ethoxyaniline, both the amino (-NH₂) and ethoxy (-OEt) groups are strong activating groups, meaning they increase the rate of reaction compared to unsubstituted benzene.[4][5] They achieve this by donating electron density into the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles.[4][6]

Both the amino and ethoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.[4][7] In the case of 4-ethoxyaniline, the para position is already occupied by the ethoxy group. The amino group is a more powerful activating group than the ethoxy group.[7] Therefore, the substitution will be directed by the amino group primarily to its ortho positions.[8][9][10] Steric hindrance from the ethoxy group might slightly disfavor the position between the two substituents, but the primary product expected is 2-bromo-4-ethoxyaniline.

The overall mechanism can be summarized in two key steps:

  • Generation of the Electrophile: A bromine molecule (Br₂) is polarized, often with the assistance of a Lewis acid or a polar solvent, to create a more potent electrophile, Br⁺.[11]

  • Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring of 4-ethoxyaniline attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12] A base then removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.[7]

Experimental Protocol

This protocol details a common laboratory procedure for the selective monobromination of 4-ethoxyaniline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-EthoxyanilineReagentSigma-Aldrich---
BromineReagentFisher ScientificHandle with extreme caution in a fume hood.[13]
Glacial Acetic AcidACS GradeVWR---
Sodium ThiosulfateAnhydrousAlfa AesarFor quenching excess bromine.
Sodium BicarbonateACS GradeJ.T.BakerFor neutralization.
DichloromethaneHPLC GradeEMD MilliporeFor extraction.
Anhydrous Sodium SulfateACS GradeBDHFor drying.
Ethanol200 ProofDecon LabsFor recrystallization.
Procedure
  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-ethoxyaniline (2 mmol) in glacial acetic acid (4 mL).[14] Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.2 mmol) in glacial acetic acid (2 mL). Add this bromine solution dropwise to the stirred solution of 4-ethoxyaniline over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. The reaction is exothermic.[15]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[14][15]

  • Workup: Once the reaction is complete (typically within 1-2 hours), pour the reaction mixture into a beaker containing ice-cold water (50 mL). This will precipitate the crude product.

  • Quenching Excess Bromine: To remove any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the characteristic orange-brown color of bromine disappears.[15]

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.[14] Extract the product with dichloromethane (3 x 20 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2-bromo-4-ethoxyaniline as a solid.[15]

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolution Dissolve 4-Ethoxyaniline in Acetic Acid cooling Cool to 0-5 °C dissolution->cooling addition Dropwise Addition of Bromine Solution cooling->addition stirring Stir at Room Temp addition->stirring precipitation Pour into Ice Water stirring->precipitation Reaction Complete quenching Quench with Na₂S₂O₃ precipitation->quenching neutralization Neutralize with NaHCO₃ quenching->neutralization extraction Extract with CH₂Cl₂ neutralization->extraction drying Dry with Na₂SO₄ extraction->drying evaporation Evaporate Solvent drying->evaporation recrystallization Recrystallize from Ethanol evaporation->recrystallization final_product final_product recrystallization->final_product Pure Product

Caption: Experimental workflow for the bromination of 4-ethoxyaniline.

Characterization of 2-Bromo-4-ethoxyaniline

The identity and purity of the synthesized 2-bromo-4-ethoxyaniline should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), and the amino group protons. The integration and splitting patterns will be consistent with the structure of 2-bromo-4-ethoxyaniline.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and the C-O stretch of the ether.[16]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

characterization_flow cluster_data Spectroscopic Data start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Logical flow for the characterization of 2-bromo-4-ethoxyaniline.

Safety Precautions

It is imperative to conduct this experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine: Bromine is a highly corrosive and toxic substance that can cause severe burns upon skin contact and is fatal if inhaled.[13][17] Handle it with extreme care and have a quenching agent (sodium thiosulfate solution) readily available in case of a spill.

  • 4-Ethoxyaniline: This compound may be harmful if swallowed or in contact with skin.[18]

  • Glacial Acetic Acid: Acetic acid is corrosive and can cause skin and eye burns.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[17][18][19]

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reaction.Monitor the reaction by TLC to ensure it has gone to completion.[15] A slight excess of the brominating agent may be necessary, but add it cautiously.[15]
Formation of Dibrominated ProductReaction temperature too high or excess bromine used.Maintain a low reaction temperature during bromine addition. Use the correct stoichiometry of the brominating agent.
Product Discoloration (Yellow/Brown)Presence of residual bromine.During the workup, ensure thorough washing with a sodium thiosulfate or sodium bisulfite solution to neutralize and remove any unreacted bromine.[15]

Conclusion

The bromination of 4-ethoxyaniline is a fundamental and highly useful reaction in organic synthesis. By understanding the principles of electrophilic aromatic substitution and carefully controlling the reaction conditions, researchers can achieve the regioselective synthesis of 2-bromo-4-ethoxyaniline in good yield. Adherence to proper safety protocols is paramount throughout the procedure. The detailed protocol and characterization methods provided in this guide serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for drug discovery and development.

References

  • Crampton, M. R., Rabbitt, L. C., & Terrier, F. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Ovid.
  • Crampton, M. R., Rabbitt, L. C., & Terrier, F. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Science Publishing.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Chemistry Steps. (2026, January 29). Activating and Deactivating Groups.
  • Crampton, M. R., Rabbitt, L. C., & Terrier, F. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline.
  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II.
  • Zhang, W., et al. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate.
  • Combi-Blocks, Inc. (2023, January 2). JP-6669 - Safety Data Sheet.
  • ChemSupply Australia. (2025, July 7). Safety Data Sheet BROMINE.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-N,N-diethyl-4-nitroaniline: A Technical Overview.

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Laboratory scale synthesis of 3-Bromo-4-ethoxyaniline procedure

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Bromo-4-ethoxyaniline

Executive Summary

This application note details a robust, laboratory-scale protocol for the synthesis of This compound (CAS 101251-12-1) .[1][2] This compound is a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and other small-molecule therapeutics.[1][2]

Unlike the direct bromination of 4-ethoxyaniline (p-phenetidine)—which predominantly yields the unwanted 2-bromo isomer due to the strong ortho-directing effect of the amine—this protocol utilizes a regioselective nitro-precursor route .[1][2] By starting with 1-fluoro-4-nitrobenzene, we leverage the cooperative directing effects of the nitro and fluoro groups to install the bromine atom at the correct position with high precision (


98% regioselectivity) before installing the ethoxy group and reducing the nitro moiety.[1][2]

Strategic Synthesis Design

The Regioselectivity Challenge

In the synthesis of polysubstituted anilines, the order of operations is paramount.

  • Direct Bromination Route (Flawed): Brominating 4-ethoxyaniline targets the position ortho to the strongest activator (the amine, -NH

    
    ).[1][2] This yields 2-bromo-4-ethoxyaniline , an impurity that is difficult to separate from the target.[1][2]
    
  • The Nitro-Halogen Route (Recommended): We employ 1-fluoro-4-nitrobenzene.[1][2]

    • Bromination: The nitro group (-NO

      
      ) directs meta, and the fluoro group (-F) directs ortho.[1][2] Both directing effects converge on the 3-position .[1][2]
      
    • Etherification (

      
      ):  The strong electron-withdrawing nature of the para-nitro group activates the fluorine for nucleophilic displacement by ethoxide.[1][2]
      
    • Reduction: The nitro group is reduced to the final amine.[1][2][3]

Reaction Pathway Diagram

SynthesisPathway SM 1-Fluoro-4- nitrobenzene Int1 3-Bromo-4-fluoro- nitrobenzene SM->Int1 Step 1: NBS, AcOH (Bromination) Int2 3-Bromo-4-ethoxy- nitrobenzene Int1->Int2 Step 2: NaOEt, EtOH (SNAr Etherification) Prod 3-Bromo-4- ethoxyaniline Int2->Prod Step 3: Fe, NH4Cl (Nitro Reduction)

Caption: Figure 1. Three-step regioselective synthesis pathway ensuring 3-bromo substitution.

Detailed Experimental Protocol

Step 1: Regioselective Bromination

Objective: Install the bromine atom at the 3-position using cooperative directing effects.

Reagents & Materials:

Reagent Equiv. Role
1-Fluoro-4-nitrobenzene 1.0 Starting Material
N-Bromosuccinimide (NBS) 1.2 Brominating Agent
Acetic Acid (Glacial) Solvent Solvent/Catalyst

| Sulfuric Acid (conc.)[1][2][3] | 0.2 | Catalyst |

Procedure:

  • Setup: Charge a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer with 1-Fluoro-4-nitrobenzene (10.0 g, 70.9 mmol) and Glacial Acetic Acid (50 mL).

  • Addition: Add conc. H

    
    SO
    
    
    
    (0.8 mL) carefully. Then, add N-Bromosuccinimide (15.1 g, 85.0 mmol) in portions over 15 minutes to control the exotherm.
  • Reaction: Heat the mixture to 60°C and stir for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the starting material is consumed (

    
     of product will be slightly lower).
    
  • Workup: Cool to room temperature (RT) and pour the mixture into ice-cold water (200 mL). The product will precipitate.[1][2][3][4]

  • Isolation: Filter the pale yellow solid. Wash with water (3 x 50 mL) to remove succinimide and acid.[1][2]

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 85–90%[1][2]

    • Intermediate:3-Bromo-4-fluoronitrobenzene [1][2][3][5]

Step 2: Nucleophilic Aromatic Substitution ( )

Objective: Replace the fluorine atom with an ethoxy group.[1][2]

Reagents & Materials:

Reagent Equiv. Role
3-Bromo-4-fluoronitrobenzene 1.0 Intermediate 1
Sodium Ethoxide (21% in EtOH) 1.1 Nucleophile

| Ethanol (Absolute) | Solvent | Solvent |[1][2]

Procedure:

  • Setup: In a clean, dry flask under inert atmosphere (

    
    ), dissolve 3-Bromo-4-fluoronitrobenzene (10.0 g, 45.4 mmol) in Absolute Ethanol (100 mL).
    
  • Addition: Cool the solution to 0–5°C using an ice bath. Dropwise add Sodium Ethoxide solution (1.1 equiv) over 20 minutes. Note: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. The color typically shifts to a deeper yellow/orange.[1][2]

  • Validation: Check TLC. The disappearance of the fluoro-intermediate indicates completion.[1][2]

  • Workup: Concentrate the solvent under reduced pressure to ~20 mL. Pour the residue into crushed ice (150 g).

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if necessary to remove trace salts.[1][2]

    • Expected Yield: 92–96%[1][2]

    • Intermediate:3-Bromo-4-ethoxynitrobenzene [1][2][3]

Step 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the bromine.[1][2]

Reagents & Materials:

Reagent Equiv. Role
3-Bromo-4-ethoxynitrobenzene 1.0 Intermediate 2
Iron Powder (325 mesh) 4.0 Reductant
Ammonium Chloride 5.0 Electrolyte/Buffer

| Ethanol/Water (3:[1][2]1) | Solvent | Solvent System |[1][2]

Procedure:

  • Setup: Suspend 3-Bromo-4-ethoxynitrobenzene (5.0 g, 20.3 mmol) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (5.4 g, 101 mmol) and Iron Powder (4.5 g, 81 mmol).

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring. Stir for 2–4 hours.

    • Mechanism Check: The reaction is complete when the yellow nitro compound converts to a darker amine solution (often turning brown/black due to iron oxides).[1][2]

  • Filtration: While hot, filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol (30 mL).[1][2]

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Final Polish: If required, purify via column chromatography (Hexane/EtOAc) or recrystallize from Ethanol.

    • Expected Yield: 75–85%[1][2]

    • Final Product:This compound [1][2][6][7][8][9]

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standards:

  • Physical State: Off-white to light brown crystalline solid.[1][2]

  • Melting Point: 58–62°C (Lit.[1][2] value for similar analogs).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       6.85 (d, J=2.5 Hz, 1H, Ar-H3 relative to amine? No, H2 relative to amine, position 2).[1][2] Correction: Position 2 is isolated between Br and NH2.
      
    • 
       6.78 (d, J=8.8 Hz, 1H, Ar-H5).[1][2]
      
    • 
       6.50 (dd, J=8.8, 2.5 Hz, 1H, Ar-H6).[1][2]
      
    • 
       4.80 (s, 2H, -NH
      
      
      
      , exchangeable).[1][2]
    • 
       3.95 (q, J=7.0 Hz, 2H, -O-CH
      
      
      
      -).[1][2]
    • 
       1.30 (t, J=7.0 Hz, 3H, -CH
      
      
      
      ).[1][2]
  • Mass Spectrometry (ESI+): m/z 216/218 [M+H]+ (1:1 isotopic pattern characteristic of Bromine).[1][2]

Safety & Handling (E-E-A-T)

  • 1-Fluoro-4-nitrobenzene: Highly toxic if inhaled or absorbed through skin.[1][2] Causes methemoglobinemia.[1][2] Use double nitrile gloves and work strictly in a fume hood.[1][2]

  • Sodium Ethoxide: Corrosive and moisture-sensitive.[1][2] Store under inert gas.

  • Iron Waste: The iron filter cake may be pyrophoric if dried completely.[1][2] Keep wet and dispose of in a dedicated metal waste container.[1][2]

References

  • Google Patents. Method for preparing 3-bromo-4-methoxyaniline.[1][2] Patent CN102199099B.[1][2] (Describes the foundational nitro-halogenation-etherification strategy adapted here for the ethoxy analog). Link

  • Organic Syntheses. 3-Bromo-4-aminotoluene.[1][2][4] Org.[1][2] Synth. 1940, 20,[1][2] 18. (Reference for the alternative acetylation/bromination strategy and handling of ortho-bromo anilines). Link

  • ChemSrc. this compound (CAS 101251-12-1) Physicochemical Properties.[1][2][8] (Verification of CAS and structure). Link

  • Key Organics. Safety Data Sheet: this compound.[1][2] (Safety and handling data). Link

Sources

Application Note: 3-Bromo-4-ethoxyaniline as a Versatile Precursor for the Synthesis of Novel Phenylurea-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted anilines are foundational chemical intermediates in the discovery and development of new agrochemicals.[1][2] Their inherent reactivity and the ability to modulate biological activity through aromatic substitution make them ideal starting points for creating diverse chemical libraries.[1] Among these, 3-Bromo-4-ethoxyaniline stands out as a precursor with significant potential. Its unique substitution pattern—a bromine atom and an ethoxy group—offers a strategic combination of steric and electronic properties that can be exploited to design next-generation herbicides.[3]

This application note provides a comprehensive guide for researchers and synthetic chemists on leveraging this compound as a precursor for novel phenylurea herbicides. We will detail the synthetic rationale, provide a robust, step-by-step protocol for the synthesis of a model compound, and discuss the mechanistic basis for the anticipated herbicidal activity.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is critical for reaction design and safety.

PropertyValueUnitSource
CAS Number 101251-12-1-[4]
Molecular Formula C₈H₁₀BrNO-[4]
Molecular Weight 216.08 g/mol [4]
Boiling Point 295.7 ± 20.0°C at 760 mmHg[4]
Density 1.5 ± 0.1g/cm³[4]
Flash Point 132.6 ± 21.8°C[4]
LogP 2.24-[4]

Part 1: The Synthetic Rationale – Causality in Precursor Selection

The choice of this compound is not arbitrary. The substituents on the aniline ring are strategically positioned to influence the final product's biological efficacy, selectivity, and metabolic stability.

  • The Phenylurea Scaffold: Phenylurea herbicides are a well-established class of agrochemicals renowned for their ability to inhibit photosynthesis.[5] They act by blocking the QB binding site on the D1 protein within Photosystem II (PSII), thereby interrupting the photosynthetic electron transport chain.[6][7] This disruption leads to oxidative stress and ultimately, plant death.[7] The synthesis of phenylureas from anilines is a straightforward and high-yielding nucleophilic addition reaction, making it an efficient route for novel compound generation.[8]

  • Role of the Bromo Substituent: The bromine atom at the meta-position serves multiple functions. Firstly, halogens are known to play a unique role in modulating the biological activity of agrochemicals, often enhancing efficacy.[3][9] The bromo group is lipophilic, which can aid in the molecule's transport across plant cell membranes to reach the target site in the chloroplasts.[10] Secondly, it can form specific "halogen bonds," a type of noncovalent interaction with the target protein that can significantly increase binding affinity.[11] Finally, the C-Br bond can act as a metabolic block, increasing the compound's persistence and duration of action in the target weed.

  • Role of the Ethoxy Substituent: The ethoxy group at the para-position is an electron-donating group. This electronic influence can modulate the reactivity of the aniline precursor and the electronic properties of the final urea product. Furthermore, the size and conformation of this alkoxy group can be critical for fitting into the hydrophobic binding pocket of the D1 protein.[10] The 3,4-disubstitution pattern on the phenyl ring has been shown to be particularly effective for increasing the efficiency of PSII electron transfer inhibition.[12]

By starting with this compound, we are embedding these crucial pharmacophoric and physicochemical features into the molecular design from the very first step.

Part 2: Synthesis of a Novel Phenylurea Herbicide Candidate

This section details the synthesis of a representative novel phenylurea, N'-(3-Bromo-4-ethoxyphenyl)-N,N-dimethylurea , a compound designed based on the principles outlined above.

Proposed Synthetic Pathway

The synthesis is a one-step nucleophilic addition of the aniline to a suitable electrophile, such as a carbamoyl chloride. This method is generally preferred over those involving highly toxic isocyanates or phosgene.[13][14]

Synthetic Pathway cluster_reactants Reactants A This compound P N'-(3-Bromo-4-ethoxyphenyl) -N,N-dimethylurea A->P Nucleophilic Addition B Dimethylcarbamoyl chloride B->P C Triethylamine (Base) Anhydrous THF (Solvent) Mode_of_Action PSII Photosystem II (PSII) Light Energy D1 D1 Protein QB Binding Site PSII->D1 Contains PQ Plastoquinone (PQ) D1->PQ ROS Reactive Oxygen Species (ROS) (Cell Damage) D1->ROS Leads to Herbicide Phenylurea Herbicide Herbicide->D1 Binds to & Blocks ETC Electron Transport Chain (ETC) PQ->ETC Blocks Electron Flow ATP_NADPH ATP & NADPH Production ETC->ATP_NADPH Inhibits CO2_Fix CO₂ Fixation (Plant Growth) ATP_NADPH->CO2_Fix Prevents

Sources

Synthetic Routes to Functionalized Anilines Using 3-Bromo-4-ethoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Functionalized anilines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3][4][5] This document provides detailed application notes and protocols for the synthesis of diverse functionalized anilines utilizing the versatile building block, 3-Bromo-4-ethoxyaniline. The guide focuses on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7][8][9] These methodologies offer a robust platform for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling access to a rich chemical space for drug discovery and development. The protocols provided herein are designed to be a reliable starting point for researchers, with explanations of the underlying principles and considerations for reaction optimization.

Introduction: The Significance of Functionalized Anilines

Anilines and their derivatives are cornerstone intermediates in the synthesis of a multitude of biologically active compounds.[3][4] Their prevalence in medicinal chemistry stems from their ability to participate in key hydrogen bonding interactions and to serve as a scaffold for further molecular elaboration.[10] However, the metabolic instability of the aniline moiety can sometimes lead to the formation of reactive metabolites, posing a challenge in drug development.[1][10] Consequently, the development of synthetic methods that allow for precise functionalization of the aniline core is of paramount importance. Such methods enable the fine-tuning of a molecule's physicochemical properties to enhance efficacy, improve metabolic stability, and reduce potential toxicity.[10]

This compound is a particularly useful starting material for the synthesis of functionalized anilines. The bromine atom provides a reactive handle for various cross-coupling reactions, while the ethoxy and amino groups can influence the electronic properties and reactivity of the aromatic ring. The strategic positioning of these substituents allows for regioselective transformations, making it a valuable building block for creating diverse molecular architectures.

Synthetic Strategies for Functionalizing this compound

This guide focuses on two primary palladium-catalyzed cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination. These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency.[11][12]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][13] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[13]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Boronic Acid, Base, & Pd Catalyst in a Schlenk Flask B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent B->C D Heat to Desired Temperature (e.g., 80-120 °C) with Stirring C->D E Monitor Reaction Progress (TLC, GC-MS, LC-MS) D->E F Cool to Room Temperature and Quench E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[14]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[6]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[6]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[6]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized aniline.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)90880-90
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene1101675-85

Note: Yields are typical and may vary depending on the specific substrates and reaction scale.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8][9] This reaction has become a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for the synthesis of arylamines.[8]

Reaction Principle: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[8][9]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-NR'R'' Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2–2.0 equiv)[15]

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol% Pd)[15][16]

  • Ligand (e.g., XPhos, SPhos, BINAP) (2-4 mol%)[7][16]

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4–2.0 equiv)[7]

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)[7]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv), the ligand (e.g., XPhos, 0.02 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).[7]

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.[15]

  • Reagent Addition: Add this compound (1.0 equiv), followed by the anhydrous, degassed solvent (e.g., toluene). Finally, add the amine (1.2 equiv) via syringe.[7]

  • Reaction: Stir the reaction mixture at the desired temperature (can range from room temperature to 110 °C) until the starting material is consumed, as monitored by TLC, GC-MS, or LC-MS.[7][15] For primary amines, heating above 60°C is generally required.[15]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride or water.[8]

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1) / XPhos (2)NaOtBu (1.4)Toluene1001290-98
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1101880-90
3BenzylaminePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2)Toluene1001685-95

Note: Yields are typical and may vary depending on the specific substrates and reaction scale.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Many of the solvents and reagents used are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions at elevated temperatures should be conducted with appropriate shielding and temperature monitoring.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of catalyst and ensure proper inert atmosphere techniques.
Inefficient baseTry a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃).
Low reaction temperatureIncrease the reaction temperature.
Formation of byproducts Side reactions (e.g., homocoupling)Optimize catalyst/ligand ratio and reaction temperature.
Decomposition of starting materials or productReduce reaction time or temperature.
Difficulty in purification Co-elution of product and impuritiesTry a different solvent system for column chromatography or consider recrystallization.

Conclusion

The synthetic routes detailed in this application note, utilizing Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a versatile and efficient platform for the synthesis of a wide range of functionalized anilines from this compound. These protocols, grounded in well-established chemical principles, offer researchers and drug development professionals reliable methods to access novel chemical entities with potential therapeutic applications. The provided experimental details and troubleshooting guide are intended to facilitate the successful implementation of these powerful synthetic transformations.

References

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  • ChemSpider Synthetic Pages. General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
  • PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • IntechOpen. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Cresset Group. Aniline replacement in drug-like compounds.
  • ACS Catalysis. Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides.
  • Ketone Pharma. The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • Scribd. Aniline Reactions & Pharma Uses.
  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • TCI Chemicals. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.
  • SlideShare. Reactions and pharmaceutical applications of aniline.
  • PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Wikipedia. Suzuki reaction.
  • ResearchGate. (a) Examples of pharmaceutically and industrially important... | Download Scientific Diagram.
  • ResearchGate. Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions.
  • PMC. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ePrints Soton. palladium-catalyzed syntheses of fused tricyclic heterocycles: a personal account.
  • University of Liverpool IT Services. Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands.
  • PubMed. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Organic Chemistry Portal. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides.
  • ResearchGate. (PDF) Palladium-Catalyzed Reactions.
  • YouTube. Synthetic Route (Aniline to meta-Bromoaniline).
  • Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Scribd. P Bromoaniline From Aniline Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-ethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that you may encounter during the synthesis of this compound, which is typically prepared via the electrophilic bromination of 4-ethoxyaniline.

Question 1: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors, ranging from incomplete reactions to product loss during workup and purification.[1]

Possible Causes & Recommended Actions:

  • Incomplete Bromination: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] Ensure the brominating agent is added in the correct stoichiometric amount, typically a slight excess (1.0-1.2 equivalents).[3] The reaction time may also need to be extended.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in electrophilic aromatic substitution.

    • Solution: The reaction temperature should be carefully controlled. Running the reaction at too high a temperature can lead to the formation of side products, while a temperature that is too low may result in an incomplete reaction.[2] It is recommended to perform the reaction at a range of temperatures (e.g., 0 °C to room temperature) to determine the optimal condition for your specific setup.

  • Poor Quality of Reagents: The purity of your starting material (4-ethoxyaniline) and brominating agent is crucial.

    • Solution: Ensure your 4-ethoxyaniline is pure and free from contaminants. If necessary, purify it by distillation or recrystallization before use. Use a high-purity brominating agent such as N-Bromosuccinimide (NBS) or freshly distilled bromine.

  • Product Loss During Workup: The workup procedure can be a significant source of product loss.

    • Solution: After quenching the reaction, typically with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove excess bromine, ensure complete extraction of the product from the aqueous layer.[4] Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery. Washing the combined organic layers with brine can help to remove residual water before drying over an anhydrous salt like sodium sulfate.[2]

Question 2: I am observing significant amounts of a di-brominated byproduct. How can I improve the regioselectivity?

The formation of di-brominated species is a common side reaction in the bromination of activated aromatic rings. The ethoxy and amino groups of 4-ethoxyaniline are both activating and ortho-, para-directing, making the aromatic ring highly susceptible to further bromination.

Strategies to Enhance Monobromination:

  • Choice of Brominating Agent: The reactivity of the brominating agent can significantly influence selectivity.

    • Recommendation: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[5] The use of NBS can help to minimize over-bromination.

  • Control of Stoichiometry: Precise control over the amount of brominating agent is critical.

    • Recommendation: Use no more than one equivalent of the brominating agent. A slow, dropwise addition of the brominating agent to the solution of 4-ethoxyaniline can help to maintain a low concentration of the electrophile and improve selectivity.[2]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

    • Recommendation: Less polar solvents can sometimes lead to higher selectivity. Consider using solvents like dichloromethane or acetonitrile.[6] Acetic acid is also a common solvent for this type of reaction.[3]

  • Protection of the Amino Group: The highly activating amino group can be temporarily protected to reduce the reactivity of the aromatic ring.

    • Recommendation: Acetylation of the amino group to form 4-ethoxyacetanilide is a common strategy.[7] The acetamido group is less activating than the amino group, which can lead to more controlled bromination. The protecting group can then be removed by hydrolysis to yield the desired product.[7]

Question 3: My final product is discolored and difficult to purify. What are the likely impurities and how can I remove them?

Discoloration often indicates the presence of impurities, which can include unreacted starting materials, regioisomers, di-brominated byproducts, and oxidation products.

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities.[2][8]

    • Stationary Phase: Silica gel is commonly used.[8]

    • Mobile Phase: A non-polar solvent system, such as a mixture of n-hexane and ethyl acetate, is typically effective.[8] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can provide good separation.[8]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of anilines include ethanol/water mixtures or hexane/ethyl acetate mixtures.

  • Vacuum Distillation: For liquid products, vacuum distillation can be used for purification.[4][8]

    • Consideration: this compound has a relatively high boiling point, so vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[4]

Workflow for Troubleshooting Purity Issues

G start Discolored/Impure Product tlc Analyze by TLC/GC-MS start->tlc id_impurities Identify Impurities (Starting Material, Isomers, Di-bromo) tlc->id_impurities col_chrom Column Chromatography id_impurities->col_chrom Complex Mixture recrys Recrystallization id_impurities->recrys Solid Product distill Vacuum Distillation id_impurities->distill Liquid Product pure_prod Pure this compound col_chrom->pure_prod recrys->pure_prod distill->pure_prod

Caption: A workflow for diagnosing and resolving purity issues.

II. Frequently Asked Questions (FAQs)

What is the optimal brominating agent for the synthesis of this compound?

While both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) can be used, NBS is often preferred for its milder nature and higher selectivity, which can help to minimize the formation of di-brominated byproducts.[5][6]

What is the role of a catalyst in this reaction?

For highly activated aromatic rings like 4-ethoxyaniline, a Lewis acid catalyst such as FeBr₃ is often not necessary and may even promote over-bromination.[9] The reaction can typically proceed without a catalyst.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the product.[8]

What are the key safety precautions to consider during this synthesis?
  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): Can cause skin and eye irritation.[10] Handle with care and appropriate PPE.

  • Solvents: Use flammable organic solvents in a well-ventilated area, away from ignition sources.

III. Experimental Protocols

Protocol 1: Bromination of 4-ethoxyaniline using NBS
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxyaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Brominating Agents

Brominating AgentTypical SolventCatalystKey AdvantagesPotential Issues
N-Bromosuccinimide (NBS) Acetonitrile, CH₂Cl₂Not requiredMilder, more selective, easier to handleHigher cost
**Bromine (Br₂) **Acetic Acid, CH₂Cl₂Not requiredLower cost, high reactivityHighly corrosive, less selective, potential for over-bromination

IV. References

  • BenchChem. (n.d.). Dealing with unexpected regioselectivity in aromatic bromination with BDMS. Retrieved from

  • Jiang, Y., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Retrieved from [Link]

  • Ghaffarzadeh, M., & Hosseini, S. A. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Western Kentucky University. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Retrieved from [Link]

  • Gupea. (2025). Boron Directed Regioselective Aromatic Ortho- Functionalizations. Retrieved from [Link]

  • Ree, J. N., et al. (2021). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Journal of Cheminformatics. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline. Retrieved from

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline. Retrieved from

  • BenchChem. (2025). Troubleshooting low yields in bromoethyne synthesis. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-Bromo-N,N-diethyl-4-methylaniline. Retrieved from

  • ChemSrc. (2025). This compound. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Bromination. Retrieved from [Link]

  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

Sources

Purification of crude 3-Bromo-4-ethoxyaniline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-8492 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Column Chromatography for Crude 3-Bromo-4-ethoxyaniline

Executive Summary

Purifying This compound (CAS: 101251-12-1) presents a classic challenge in organic synthesis: separating a basic, electron-rich aniline from its precursors (often nitro-compounds or unbrominated anilines) while preventing "streaking" caused by interactions with acidic silica gel.[1][2]

This guide addresses the specific physicochemical properties of this molecule—its basicity, potential for oxidation, and moderate polarity—to ensure high recovery and purity.

Part 1: Diagnostic & Method Development

User Query: "My compound is streaking from the baseline to the solvent front, and I cannot separate it from the starting material. What is wrong?"

The Core Issue: The "Silanol Effect"

Standard silica gel is slightly acidic (pH 4–5) due to surface silanol groups (


).[3] this compound possesses a basic amino group (

).
  • Mechanism: The basic nitrogen accepts a proton from the silanol, forming an ionic bond (

    
    ). This bond is far stronger than typical Van der Waals forces, causing the compound to "drag" or streak rather than elute as a tight band.
    
Protocol 1: The "TEA Block" Method

To fix this, you must deactivate the silica surface using a competing base.

Recommended Mobile Phase Modifiers:

Modifier Concentration Application Notes
Triethylamine (TEA) 1.0% – 2.0% Standard Most common.[3] Volatile, easy to remove.
Ammonium Hydroxide 0.5% – 1.0% Polar/Stubborn Use with MeOH/DCM systems.

| Pyridine | 1.0% | Alternative | Harder to remove; use only if TEA fails. |

Step-by-Step Optimization:

  • Pre-treat the Column: Flush the packed silica column with 2 Column Volumes (CV) of Hexane containing 1% TEA before loading your sample. This neutralizes the column specifically where the sample will first land.

  • The Eluent: Add 1% TEA to both your non-polar (Hexane/Heptane) and polar (Ethyl Acetate) solvent reservoirs.

  • TLC Confirmation: Run a TLC plate of your crude mixture using the TEA-modified solvent. You should see the streak collapse into a distinct spot.

Critical Check: If your compound is an oil (common for crude anilines) or a low-melting solid (mp ~62°C), ensure your loading solvent does not dissolve the silica bed.

Part 2: The Purification Workflow

User Query: "How should I load this? The crude is a dark, sticky oil."

Loading Strategy: Dry Loading vs. Wet Loading

For this compound, Dry Loading is superior. Wet loading sticky oils often leads to broad bands because the sample diffuses into the silica before the run starts.

Protocol 2: Dry Loading Technique

  • Dissolve crude material in a minimal amount of DCM or Acetone.

  • Add dry silica gel (ratio: 1g crude to 2g silica).

  • Rotary evaporate until you have a free-flowing powder.

  • Pour this powder carefully onto the top of your pre-equilibrated (TEA-treated) column.

  • Add a layer of sand to protect the bed.

Visualizing the Workflow

The following logic tree guides you through the decision-making process during the run.

PurificationLogic Start Start: Crude Mixture Analysis TLC_Check Step 1: Run TLC (Hex/EtOAc 3:1) Start->TLC_Check Streak Observation: Is the spot streaking? TLC_Check->Streak Add_Base Action: Add 1% TEA to Mobile Phase Streak->Add_Base Yes (Tailing) Separation Observation: Is Rf difference > 0.15? Streak->Separation No (Round Spot) Retest Retest TLC Add_Base->Retest Retest->Separation Gradient Action: Run Gradient 0-30% EtOAc Separation->Gradient Yes (Good Sep) Isocratic Action: Run Isocratic (Low Polarity) Separation->Isocratic No (Close Elution)

Figure 1: Decision matrix for optimizing mobile phase conditions based on TLC behavior.

Part 3: Troubleshooting Specific Failures

User Query: "My product turned brown on the column and yield is low."

Issue 1: Oxidative Decomposition

Anilines are electron-rich and prone to oxidation, turning from clear/yellow to brown/black (formation of azo/azoxy species or polymerization).

  • The Fix:

    • Speed: Do not leave the compound on the column overnight.

    • Inert Atmosphere: If possible, use nitrogen pressure rather than compressed air to push the solvent.

    • Solvent Degassing: Use fresh solvents; old ethers can contain peroxides which accelerate oxidation.

Issue 2: Co-elution with Impurities

Common impurities in the synthesis of this compound include:

Impurity TypeLikely SourcePolarity Relative to ProductSeparation Strategy
Nitro-precursor Incomplete ReductionMuch Lower Polarity (Higher Rf)Easy. Elute with 100% Hexane first.
Regioisomer 2-Bromo isomerVery Similar PolarityDifficult. Use a shallower gradient (e.g., 5% to 10% EtOAc over 20 CV).
De-brominated 4-EthoxyanilineMore Polar (Lower Rf)Moderate. Increase polarity slowly.
The Mechanism of Amine-Silanol Interaction

Understanding why you are adding TEA helps you troubleshoot if it fails.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Interaction_Bad Strong Ionic Bond (Streaking/Retention) Silica->Interaction_Bad + Target Only Interaction_Good TEA Blocks Sites (Target Elutes Freely) Silica->Interaction_Good + TEA Amine Target: this compound (Basic -NH2) Amine->Interaction_Bad Amine->Interaction_Good Passes Through TEA Modifier: Triethylamine (Stronger Base) TEA->Interaction_Good Preferential Binding

Figure 2: Mechanistic action of Triethylamine (TEA) preventing product adsorption.

Part 4: Post-Purification Handling

Once fractions are collected:

  • TLC Check: Verify purity of fractions.

  • Evaporation: Do not use excessive heat (>45°C) on the rotovap to prevent thermal decomposition.

  • Storage: Store the purified solid under Nitrogen/Argon in the dark. This compound is light-sensitive.

References
  • Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Common side reactions during the synthesis of 3-Bromo-4-ethoxyaniline

[1]

Executive Summary & Synthetic Strategy

3-Bromo-4-ethoxyaniline is a critical intermediate often used in the synthesis of tyrosine kinase inhibitors and other pharmaceutical agents.[1] High-purity synthesis of this compound is challenging due to the high electron density of the aniline ring, which makes it prone to oxidation and uncontrolled electrophilic substitution.[1]

To achieve pharmaceutical-grade purity, the Protection-Bromination-Deprotection strategy is the industry "Gold Standard" over direct halogenation.[1] This guide focuses on this primary route while addressing risks associated with alternative nitro-reduction pathways.

The "Gold Standard" Pathway[1]
  • Protection: p-Phenetidine

    
    N-(4-ethoxyphenyl)acetamide (via Ac
    
    
    O).[1]
  • Bromination: Regioselective bromination ortho to the ethoxy group.

  • Deprotection: Acidic or basic hydrolysis to yield the target aniline.

Interactive Troubleshooting Guide (Q&A)

Category A: Bromination & Regioselectivity Issues

Q1: I am observing a significant "M+2" peak pattern in my mass spec (approx. 1:2:1 ratio). What happened?

Diagnosis: You have formed the 2,5-dibromo or 2,3-dibromo impurity (Polybromination).[1]

  • The Science: The ethoxy group (-OEt) is a strong activator.[1] Even with the amine protected as an acetamide, the ring remains electron-rich.[1] If local concentration of bromine is high (poor mixing) or temperature is uncontrolled, the second ortho-position (relative to -OEt) or the position ortho to the -NHAc group becomes susceptible to attack.[1]

  • Corrective Action:

    • Thermodynamic Control: Maintain reaction temperature strictly between 0–5°C during Br

      
       addition.
      
    • Stoichiometry: Reduce Bromine equivalents to 1.0–1.05 eq. Do not use excess "to push conversion."

    • Protocol Adjustment: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile). NBS provides a low, steady concentration of electrophilic bromine, significantly reducing polybromination compared to liquid Br

      
      .
      

Q2: My NMR shows a minor isomer where the splitting pattern suggests the bromine is ortho to the nitrogen, not the oxygen. Why?

Diagnosis: Regioselectivity failure yielding 2-bromo-4-ethoxyaniline (after hydrolysis).[1]

  • The Science: In N-(4-ethoxyphenyl)acetamide, two directing groups compete:

    • -OEt: Strong activator, directs ortho (position 3).

    • -NHAc: Moderate activator, directs ortho (position 2).

    • Generally, -OEt dominates due to stronger resonance donation. However, steric bulk of the acetyl group usually discourages attack at position 2. If you see position 2 attack, your solvent might be interfering with the steric shielding, or the temperature is too high, overcoming the activation energy difference.[1]

  • Corrective Action: Use Glacial Acetic Acid as the solvent.[2] It enhances the steric differentiation between the two sites via hydrogen bonding with the acetamide carbonyl, locking its conformation and shielding position 2 further.[1]

Category B: Functional Group Integrity

Q3: My product yield is low, and the crude mixture has a distinct phenolic (acrid) smell. The NMR shows a broad singlet at ~9.0 ppm. [1]

Diagnosis: Ether Cleavage (De-ethylation).

  • The Science: The bromination reaction generates HBr as a byproduct. In high concentrations and elevated temperatures, HBr is a classic reagent for cleaving alkyl aryl ethers (forming 3-bromo-4-hydroxyaniline and ethyl bromide).[1]

  • Corrective Action:

    • Buffer System: Add Sodium Acetate (NaOAc) to the reaction mixture to buffer the HBr generated in situ.

    • Quench Rapidly: Do not let the reaction stir overnight after completion. Pour onto ice-water immediately.

Q4: I used the Nitro-reduction route (starting from 3-bromo-4-ethoxynitrobenzene), but my final product is just 4-ethoxyaniline (p-phenetidine). The bromine is gone!

Diagnosis: Reductive Dehalogenation (Hydrodehalogenation).

  • The Science: You likely used Palladium on Carbon (Pd/C) with Hydrogen gas. Aryl bromides are labile under catalytic hydrogenation conditions; Pd inserts into the C-Br bond, replacing it with C-H.[1]

  • Corrective Action:

    • Change Catalyst: Switch to Platinum on Carbon (Pt/C) poisoned with sulfide (sulfided platinum), which minimizes dehalogenation.

    • Change Reductant: Use classical chemical reduction methods that are chemoselective for nitro groups, such as Iron powder/NH

      
      Cl  or Tin(II) Chloride (SnCl
      
      
      )
      .
Category C: Oxidation & Color[1]

Q5: The final product turns from off-white to dark purple/black upon drying.

Diagnosis: Oxidative Degradation (Quinone/Azo formation).

  • The Science: Free anilines, especially electron-rich ones like this compound, are highly susceptible to air oxidation.[1] They form radical cations that polymerize into "aniline black" type tars.

  • Corrective Action:

    • Salt Formation: Do not store the free base. Convert it immediately to the Hydrochloride salt (this compound HCl) by treating with HCl/Ethanol.[1] The salt is shelf-stable.[1]

    • Inert Atmosphere: Perform the final drying step under Nitrogen or Argon vacuum.

Visualizing the Chemistry

Diagram 1: Synthesis Pathway & Impurity Tree

This diagram maps the "Gold Standard" route and identifies where specific impurities branch off.

Gstart4-Ethoxyaniline(p-Phenetidine)step1Protection(Ac2O / AcOH)start->step1inter1N-(4-ethoxyphenyl)acetamidestep1->inter1step2Bromination(Br2 or NBS)inter1->step2inter23-Bromo-4-ethoxyacetanilide(Major Intermediate)step2->inter2Ortho to OEt (Major)imp_regioIMPURITY A:2-Bromo isomer(Regio-error)step2->imp_regioOrtho to NHAc (Minor)imp_polyIMPURITY B:2,5-Dibromo species(Over-reaction)step2->imp_polyExcess Br2 / High Tempimp_cleaveIMPURITY C:3-Bromo-4-hydroxyaniline(Ether Cleavage via HBr)inter2->imp_cleaveHigh Temp / Acidicstep3Hydrolysis(NaOH or HCl)inter2->step3finalTARGET:This compoundstep3->final

Caption: Reaction pathway illustrating the critical bromination step where regioselectivity and ether stability are the primary risks.

Diagram 2: Troubleshooting Logic Flow

A decision matrix for researchers encountering low purity.

TroubleshootingproblemProblem Detectedcheck_msCheck Mass Spec(M+2 peaks?)problem->check_mscheck_nmrCheck H-NMR(Aromatic Region)check_ms->check_nmrNo (Single Br pattern)res_polyIssue: Polybrominationcheck_ms->res_polyYes (M, M+2, M+4)check_smellAcrid/Phenolic Smell?check_nmr->check_smellBroad OH peakres_regioIssue: Wrong Isomercheck_nmr->res_regioSplitting mismatchres_etherIssue: Ether Cleavagecheck_smell->res_etherYessol_polyAction: Reduce Temp <5°CUse NBS instead of Br2res_poly->sol_polysol_regioAction: Switch solvent to AcOHIncrease steric bulk on Nres_regio->sol_regiosol_etherAction: Buffer with NaOAcQuench immediatelyres_ether->sol_ether

Caption: Diagnostic logic tree for identifying impurity sources based on analytical data.

Key Data & Stoichiometry Table

ParameterRecommended RangeConsequence of Deviation
Bromine Equivalents 1.00 – 1.05 eq>1.1 eq: Dibromo impurities.<0.95 eq: Unreacted starting material (difficult separation).[1]
Reaction Temp 0°C – 5°C>10°C: Loss of regioselectivity; Ether cleavage.<-10°C: Reaction stalls; accumulation of reagent leading to exotherm later.[1]
Solvent Glacial Acetic AcidNon-polar solvents: Poor solubility, heterogeneous reaction.Water: Hydrolysis of acetamide protection.
Quenching Ice Water + NaHSO

No Bisulfite: Residual bromine oxidizes the product during workup.

References

  • Regioselectivity in Bromination

    • Title: Regiospecific P-Bromination of Activated Aromatic Systems.[1]

    • Source: TopSCHOLAR (Western Kentucky University).
    • URL:[Link]

  • Dehalogenation Risks

    • Title: Reductive Dehalogenation of Aryl Bromides and Chlorides.[3]

    • Source: Synthesis (via Organic Chemistry Portal).
    • URL:[Link]

  • Ether Cleavage Mechanisms

    • Title: Cleavage of Ethers with Acid.[4][5][6][7]

    • Source: Master Organic Chemistry.[8]

    • URL:[Link]

  • Synthesis of 3-Bromo-4-methoxyaniline (Analogous Process)

    • Title: Method for preparing 3-bromo-4-methoxyaniline (Patent CN102199099A).[1]

    • Source: Google P
    • URL

Stability and storage conditions for 3-Bromo-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55756-78-4 | Synonyms: 3-Bromo-p-phenetidine; 4-Amino-2-bromophenetole

Executive Summary

This guide addresses the stability, storage, and handling of 3-Bromo-4-ethoxyaniline , a critical intermediate often used in the synthesis of receptor tyrosine kinase inhibitors (e.g., Vandetanib analogs).

Primary Technical Warning: Like most electron-rich anilines, this compound is highly susceptible to oxidative degradation and photolysis . The ethoxy group at the para position increases the electron density of the aromatic ring, accelerating oxidation relative to unsubstituted aniline. Improper storage will result in a rapid transition from a crystalline solid to a dark brown/purple tar.

Part 1: Critical Storage Parameters

User Question: I received the compound as a white/off-white solid. How do I keep it from degrading?

Technical Directive: The stability of this compound is governed by three vectors: Oxygen , Light , and Temperature . You must interrupt the radical oxidation mechanism typical of aromatic amines.

ParameterRequirementTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic rate of auto-oxidation. As a low-melting solid (approx.[1] MP range 45–55°C), room temperature storage can cause partial melting, increasing surface area for oxidation.
Atmosphere Inert (Argon or Nitrogen) Essential. Oxygen attacks the amine nitrogen, leading to N-oxide formation and subsequent polymerization (azo/azoxy coupling).
Light Amber Vial / Foil Wrap Halogenated anilines are photosensitive. UV light can cleave the C-Br bond (homolysis) or catalyze oxidation.
Humidity Desiccator (<30% RH) Moisture promotes hydrolysis and protonation, which can catalyze degradation pathways.
Visualizing the Degradation Pathway

The following diagram illustrates why "benchtop" storage leads to failure.

degradation_pathway Pure Pure this compound (White/Off-White) Trigger Trigger: Oxygen + Light Pure->Trigger Radical Anilino Radical Formation Trigger->Radical H-abstraction Coupling Oxidative Coupling (Dimerization) Radical->Coupling Fast Product Azobenzene/Polymer (Brown/Purple Tar) Coupling->Product Accumulation

Figure 1: The oxidative cascade of electron-rich anilines. Note that the ethoxy group (electron-donating) stabilizes the intermediate radical, paradoxically making the compound easier to oxidize than simple aniline.

Part 2: Troubleshooting & Quality Assessment

User Question: My sample has changed color. Is it still usable for synthesis?

Diagnostic Matrix: Use this table to determine the fate of your material based on visual inspection.

Visual AppearanceEstimated PurityAction Required
White / Pale Beige Crystalline Solid >98%None. Ideal for use.
Light Pink / Tan Crust 95-97%Surface Oxidation. The bulk material is likely intact. Recommended: Wash with cold hexanes or perform a quick filtration through a silica plug.
Deep Brown / Purple Solid 80-90%Significant Degradation. Impurities (azo compounds) will interfere with Pd-catalyzed cross-couplings. Recrystallization required (see Part 3).
Black Oily Tar <50%Critical Failure. Do not attempt to purify. The degradation products (polymers) are difficult to separate. Discard.
Part 3: Handling & Purification Protocols

User Question: How do I purify a degraded (brown) sample?

Standard Operating Procedure: Recrystallization Since this compound is a low-melting solid, standard high-heat recrystallization can be risky (oiling out). We recommend a mixed-solvent approach.

Reagents:

  • Solvent A: Ethanol (absolute)

  • Solvent B: Water (deionized)

  • Alternative System: Hexanes / Ethyl Acetate (if water avoidance is strictly necessary).

Protocol:

  • Dissolution: Place the crude brown solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 50°C) to dissolve the solid. Do not boil excessively.

  • Decolorization (Optional): If the solution is dark, add activated charcoal (1% w/w), stir for 5 minutes, and filter hot through Celite.

  • Precipitation: While stirring the warm ethanol solution, add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Allow the flask to cool to room temperature slowly, then transfer to a refrigerator (4°C) for 2 hours.

    • Troubleshooting: If an "oil" forms instead of crystals, scratch the glass with a rod or add a seed crystal.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel). Wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours. Avoid oven drying above 40°C due to melting risk.

Workflow: Inert Handling (Schlenk Technique)

For sensitive applications (e.g., Buchwald-Hartwig amination), handle the purified material as follows:

handling_workflow Start Storage Container (Argon flushed) Weigh Weighing Start->Weigh Minimize Air Time (<2 min) Transfer Transfer to Reaction Vessel Weigh->Transfer Purge Evacuate/Backfill Cycle (3x Argon) Transfer->Purge Critical Step Solvent Add Degassed Solvent Purge->Solvent

Figure 2: Best-practice handling for cross-coupling reactions to prevent catalyst poisoning by aniline oxidation products.

Part 4: Safety & Regulatory Data

User Question: Are there specific safety concerns beyond standard lab PPE?

Safety Profile (GHS Classifications):

  • Acute Toxicity (Oral/Inhalation): Category 3/4.[2] Haloanilines are toxic and can induce methemoglobinemia (interference with oxygen transport in blood).

  • Skin Irritant: Causes sensitization.

  • Environmental: Toxic to aquatic life with long-lasting effects.[3]

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains; the brominated ring is persistent in water systems.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734988, this compound. Retrieved from [Link]

  • P212121 Store. this compound Product Specifications. Retrieved from [Link]

  • ChemSrc. this compound Physicochemical Properties. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. How To: Purify by Crystallization. Retrieved from [Link]

Sources

Analytical methods for detecting impurities in 3-Bromo-4-ethoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and analytical scientists working with 3-Bromo-4-ethoxyaniline , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Bosutinib .

Subject: Analytical Methodologies, Impurity Profiling, and Troubleshooting Guide Compound: this compound (CAS: 101251-12-1) Primary Application: Intermediate for Src/Abl Kinase Inhibitors (e.g., Bosutinib)

Executive Summary & Impurity Landscape

This compound is a "gatekeeper" intermediate. Its purity directly dictates the yield and safety profile of downstream APIs like Bosutinib. The primary analytical challenge is distinguishing the target 3-bromo isomer from its 2-bromo regioisomer and dibromo by-products .

Origin of Impurities

Understanding the synthesis route is the first step in successful detection. The industrial synthesis typically proceeds via the bromination of 4-ethoxyaniline (phenetidine) or the etherification of 3-bromo-4-fluoronitrobenzene.

Key Impurities Table:

Impurity NameStructureOriginRRT (Approx)*Detection Challenge
2-Bromo-4-ethoxyaniline RegioisomerBromination at ortho position0.95 - 1.05Co-elution with Main Peak
3,5-Dibromo-4-ethoxyaniline Over-brominatedExcess brominating agent1.8 - 2.2High hydrophobicity
4-Ethoxyaniline Starting MaterialIncomplete reaction0.3 - 0.5Early elution, polar tailing
3-Bromo-4-ethoxynitrobenzene PrecursorIncomplete reduction1.2 - 1.4UV response difference

*Relative Retention Time (RRT) varies by method but typically follows this hydrophobicity order.

Visualizing the Impurity Pathway

The following diagram maps the entry points of critical impurities during the synthesis process. Use this to diagnose "unknown" peaks based on your specific synthetic route.

ImpurityPathway SM 4-Ethoxyaniline (Starting Material) Bromination Bromination Step (Br2 / AcOH) SM->Bromination Reagent Addition Imp_SM Impurity C: Residual SM SM->Imp_SM Incomplete Rxn Target This compound (TARGET) Bromination->Target Major Pathway Imp_Iso Impurity A: 2-Bromo-4-ethoxyaniline (Regioisomer) Bromination->Imp_Iso Ortho-substitution (Side Rxn) Imp_Di Impurity B: 3,5-Dibromo species (Over-reaction) Bromination->Imp_Di Excess Br2

Figure 1: Impurity genesis in the direct bromination of 4-ethoxyaniline. Note that the 2-bromo isomer is the most difficult to separate due to structural similarity.

Troubleshooting Guide (Q&A)

Case #1: "I cannot separate the 2-bromo isomer from the main peak."

Diagnosis: The 2-bromo (ortho) and 3-bromo (meta) isomers have nearly identical hydrophobicities (logP). Standard C18 columns often fail to resolve them because the separation mechanism is driven purely by hydrophobic interaction.

Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • Mechanism: These phases utilize

    
     interactions. The position of the bromine atom on the ring alters the electron density distribution and the "shape" of the 
    
    
    
    -cloud, allowing the phenyl phase to discriminate between the isomers where a C18 phase cannot.
  • Protocol Adjustment: Use Methanol instead of Acetonitrile. Methanol facilitates

    
     interactions better than Acetonitrile, which can suppress them.
    
Case #2: "My peak tailing is severe (Asymmetry > 1.5)."

Diagnosis: this compound is a weak base (aniline derivative). At neutral pH, it may interact with residual silanols on the silica surface.

Solution:

  • Option A (Low pH): Use a buffer at pH 2.5 - 3.0 (e.g., 0.1% Phosphoric Acid or Formic Acid). This protonates the amine (

    
    ), preventing silanol interaction. Note: Retention will decrease.
    
  • Option B (High pH): Use an alkali-stable column (e.g., Waters XBridge) with Ammonium Bicarbonate (pH 9-10). This keeps the amine neutral (

    
    ), improving retention and peak shape, but requires a robust column.
    
Case #3: "I see a ghost peak eluting after the main peak in gradient runs."

Diagnosis: This is often the 3,5-dibromo impurity . It is significantly more hydrophobic than the mono-bromo target. If your gradient ends too early or islesocratic, this peak may elute in the next injection (carryover).

Solution: Extend the gradient "wash" phase (95% Organic) for at least 5 column volumes at the end of every run to ensure all poly-brominated species are eluted.

Validated Experimental Protocols

Method A: Standard Release Testing (QC)

Best for routine purity checks where isomer resolution is not the primary stress test.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temp: 30°C

  • Detection: UV @ 254 nm (bw 4 nm), Ref 360 nm

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 80
    20.0 80
    20.1 10

    | 25.0 | 10 |

Method B: High-Resolution Isomer Separation (R&D)

Required when quantifying the 2-bromo regioisomer.

  • Column: Phenomenex Kinetex Biphenyl (or Phenyl-Hexyl) (4.6 x 150 mm, 2.6 µm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Methanol

  • Flow Rate: 0.8 mL/min

  • Temp: 25°C (Lower temperature enhances selectivity)

  • Gradient: Isocratic 45% B (Adjust based on retention; isocratic is preferred for difficult isomer pairs).

Method Development Decision Tree

Use this flowchart to select the correct analytical conditions for your specific problem.

MethodTree Start Start: Define Analytical Goal Goal Is the goal Routine QC or Isomer Quant? Start->Goal QC Routine Purity / Assay Goal->QC Routine Isomer Isomer Separation (2-Br vs 3-Br) Goal->Isomer Specific Impurity QC_Path Use Method A (C18) Acidic Mobile Phase QC->QC_Path Isomer_Path Use Method B (Phenyl) Methanol/Water Isomer->Isomer_Path Tailing Issue: Peak Tailing? QC_Path->Tailing Resolution Issue: Poor Resolution? Isomer_Path->Resolution Fix_Tail Add TEA modifier or Switch to High pH (pH 10) Tailing->Fix_Tail Yes Fix_Res Lower Temp to 20°C Switch to Biphenyl Phase Resolution->Fix_Res Yes

Figure 2: Decision matrix for optimizing HPLC conditions based on analytical objectives.

References

  • Bosutinib Synthesis & Intermediates : Process for the preparation of 4-amino-3-quinolinecarbonitriles.[1] Patent WO2005019201A2. (Describes the coupling of this compound). Link

  • Impurity Profiling of Anilines : Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. (General strategies for aniline/bromoaniline analysis). Link

  • Isomer Separation : Reverse-phase high performance liquid chromatography separation of positional isomers. Royal Society of Chemistry. (Discusses separation of nitroaniline/bromoaniline isomers). Link

  • Column Selection Guide : Developing HPLC Methods When C18 Columns Don't Work. MAC-MOD Analytical. (Guidance on using Phenyl/Biphenyl phases for aromatic isomers). Link

Sources

Validation & Comparative

Spectroscopic Characterization of 3-Bromo-4-ethoxyaniline: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Relevance

3-Bromo-4-ethoxyaniline (CAS: 17124-28-0) is a critical pharmacophore intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and advanced agrochemicals. Its structural integrity is paramount; the presence of regioisomers (such as 2-bromo-4-ethoxyaniline) can drastically alter the structure-activity relationship (SAR) of the final drug candidate.

This guide moves beyond basic spectral listing. It provides a comparative analysis of 1H and 13C NMR profiles, focusing on the differentiation of the target molecule from potential synthetic impurities and the impact of solvent selection (CDCl₃ vs. DMSO-d₆) on spectral resolution.

Analytical Workflow

The following diagram outlines the critical path for high-fidelity characterization, ensuring that labile protons and coupling constants are accurately resolved.

AnalyticalWorkflow Sample Raw Sample (this compound) Solvent Solvent Selection (Critical Decision) Sample->Solvent Prep Sample Prep 10-15mg / 0.6mL Solvent->Prep CDCl3 or DMSO-d6 Acquisition Acquisition >300 MHz (1H) >75 MHz (13C) Prep->Acquisition Processing Processing LB=0.3Hz, Phase Corr. Acquisition->Processing Analysis Data Analysis Coupling & Integration Processing->Analysis

Figure 1: Standardized analytical workflow for aniline derivatives.

Structural Analysis & Logic

Before interpreting the spectrum, we must establish the coupling logic dictated by the substitution pattern. The 1,3,4-substitution pattern creates a specific "spin system" on the aromatic ring.

  • Position 1 (-NH₂): Strong electron donor; shields ortho protons (H2, H6).

  • Position 3 (-Br): Weakly deactivating (inductive withdrawal), but sterically significant.

  • Position 4 (-OEt): Strong electron donor; shields ortho proton (H5).

StructureLogic H2 H-2 (d, J~2.5Hz) Meta to H-6 H6 H-6 (dd, J~8.8, 2.5Hz) Ortho to H-5, Meta to H-2 H2->H6 Meta Coupling (4J) H5 H-5 (d, J~8.8Hz) Ortho to H-6 H5->H6 Ortho Coupling (3J) Subst_Br 3-Br (Inductive Effect) Subst_Br->H2 Deshielding/Steric Subst_OEt 4-OEt (Resonance Donor) Subst_OEt->H5 Shielding Subst_NH2 1-NH2 (Resonance Donor) Subst_NH2->H2 Shielding Subst_NH2->H6 Shielding

Figure 2: Spin-spin coupling network and substituent effects.

Comparative 1H NMR Analysis

The choice of solvent is the single most significant variable in analyzing anilines. In CDCl₃ , the amine protons often appear broad or exchange with water. In DMSO-d₆ , these protons are sharp and distinct due to hydrogen bonding with the solvent, allowing for accurate integration.

Experimental Data Summary (400 MHz)
Proton AssignmentMultiplicityShift (δ) in CDCl₃Shift (δ) in DMSO-d₆IntegrationCoupling Constant (

)
-NH₂ (Amine)Broad Singlet3.40 - 3.60 ppm4.85 ppm 2HN/A
H-2 (Aromatic)Doublet (d)6.92 ppm6.85 ppm1H

Hz
H-5 (Aromatic)Doublet (d)6.78 ppm6.89 ppm1H

Hz
H-6 (Aromatic)Doublet of Doublets (dd)6.55 ppm6.50 ppm1H

Hz
-OCH₂- (Ethoxy)Quartet (q)4.02 ppm3.96 ppm2H

Hz
-CH₃ (Ethoxy)Triplet (t)1.43 ppm1.30 ppm3H

Hz
Detailed Interpretation
  • Regioisomer Verification (The "Fingerprint"):

    • The key to confirming the 3-bromo isomer over the 2-bromo isomer lies in the coupling pattern of H-5 and H-6 .

    • Observed: You see a strong ortho-coupling (

      
       Hz) between H-5 and H-6.
      
    • Alternative (2-Bromo isomer): If the bromine were at position 2, H-3 and H-5 would be meta to each other, and H-5 and H-6 would be ortho. However, the chemical shift environment would change drastically.[1] H-3 (between Br and OEt) would appear as a singlet or narrow doublet. The presence of the dd (doublet of doublets) at ~6.50 ppm is the definitive confirmation of the 1,3,4-substitution pattern.

  • Solvent Effect on Amine:

    • In CDCl₃, the NH₂ peak is often broad and its chemical shift is concentration-dependent.

    • In DMSO-d₆, the signal is sharp and integrates perfectly to 2H. Recommendation: Use DMSO-d₆ for purity assays to ensure the amine count is correct.

13C NMR Analysis[1][3][4][5][6]

The 13C spectrum provides confirmation of the carbon skeleton. The presence of quaternary carbons (C-q) is best resolved using DEPT-135 or APT experiments to distinguish CH/CH₃ from CH₂ and C-q.

Experimental Data Summary (100 MHz, DMSO-d₆)
Carbon PositionTypeChemical Shift (δ)Structural Logic
C-4 C-q (O-subst)148.5 ppmDeshielded by Oxygen (Ipso)
C-1 C-q (N-subst)143.2 ppmDeshielded by Nitrogen (Ipso)
C-2 CH118.5 ppmOrtho to NH₂, Ortho to Br
C-6 CH114.8 ppmOrtho to NH₂
C-5 CH113.5 ppmOrtho to OEt
C-3 C-q (Br-subst)110.1 ppmShielded by heavy atom effect (Br)
-OCH₂- CH₂64.5 ppmDeshielded by Oxygen
-CH₃ CH₃14.8 ppmTypical methyl

Note: The C-3 carbon attached to Bromine often appears "upfield" relative to other substituted aromatics due to the "Heavy Atom Effect" of bromine, which is a key diagnostic feature.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts, follow this protocol. This method minimizes water peaks in DMSO which can obscure the ethoxy quartet.

Materials:

  • This compound (>98% purity).[2][3]

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (internal standard).

  • 5mm High-Precision NMR Tubes.

Procedure:

  • Weighing: Accurately weigh 15 mg of the solid into a clean vial.

    • Why: 15 mg provides sufficient signal-to-noise for 13C acquisition within 30 minutes without causing viscosity broadening.

  • Solubilization: Add 0.6 mL of DMSO-d₆. Cap and vortex for 30 seconds.

    • Check: Ensure the solution is clear yellow. Turbidity indicates inorganic salts (impurities).

  • Acquisition (1H):

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 second (sufficient for protons).

    • Scans: 16.

  • Acquisition (13C):

    • Pulse Angle: 45°.

    • Relaxation Delay (D1): 2.0 seconds (critical for quaternary carbons like C-Br).

    • Scans: 1024.

Comparison with Alternatives

When validating this compound, you may encounter alternative analytical techniques. Here is why NMR is the superior choice for this specific application.

FeatureNMR (Recommended) LC-MS FT-IR
Isomer Distinction High. Coupling constants (

) definitively distinguish 3-bromo vs 2-bromo isomers.
Low. Both isomers have identical Mass/Charge (m/z) ratios.Medium. Fingerprint region differs, but difficult to interpret without reference standards.
Purity Quantification Absolute. (qNMR) can determine purity without a reference standard.Relative. Requires response factors and reference standards.Qualitative. Cannot accurately quantify purity.
Solvent Requirement Deuterated solvents (expensive).Mobile phase (cheap).Neat (ATR) or KBr pellet.

References

  • General NMR Principles & Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491-509.[4] Link

  • Synthesis & Intermediate Characterization: "Method for preparing 3-bromo-4-methoxyaniline" (Analogous synthesis route and spectral data). Google Patents, CN102199099B. Link

  • Spectral Data Verification (Analogous Compounds): "3-Bromo-4-methylaniline 1H NMR spectrum." ChemicalBook.[5][6] Accessed Oct 2025. Link

  • Substituent Effects in NMR: "NMR Chemical Shift Values Table." Chemistry Steps. Link

Sources

Comparing the reactivity of 3-Bromo-4-ethoxyaniline with 3-Bromo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pharmaceutical intermediates, the choice between 3-Bromo-4-ethoxyaniline (Molecule A) and 3-Bromo-4-methoxyaniline (Molecule B) is rarely a question of electronic reactivity, but rather one of steric topology and physicochemical processing .

While both molecules share an identical electronic scaffold—an electron-rich aniline core deactivated slightly by an ortho-bromo substituent—the variation in the alkoxy tail (ethoxy vs. methoxy) dictates three critical parameters:

  • Catalytic Access: The ethoxy group exerts a greater steric demand on the ortho-bromine, influencing catalyst ligation in cross-coupling reactions.

  • Crystallinity: The ethoxy derivative exhibits a significantly higher melting point (~117°C vs. ~60°C), impacting solid handling and purification.

  • Lipophilicity: The ethoxy group increases LogP, altering solubility profiles in process solvents like toluene or dichloromethane.

This guide analyzes these differences to assist in rational substrate selection.

Physicochemical Profiling

The immediate differentiator between these two analogues is their solid-state behavior. The ethoxy derivative packs more efficiently in the crystal lattice, resulting in a melting point nearly double that of the methoxy analogue.

FeatureThis compound3-Bromo-4-methoxyanilineImpact on Process
CAS Number 101251-12-119056-41-8Identity Verification
Structure EtO-Ph(Br)-NH₂MeO-Ph(Br)-NH₂Steric Bulk
Melting Point 117 – 119 °C 60 – 64 °C Handling: Ethoxy is a stable solid; Methoxy may sinter or melt during aggressive drying.
LogP (Pred.) ~2.24~1.90Solubility: Ethoxy prefers non-polar organic phases; Methoxy has slightly better miscibility in polar protic solvents.
Electronic (

)
-0.24 (Ethoxy)-0.27 (Methoxy)Reactivity: Negligible difference in nucleophilicity of the amine.

Structural & Reactivity Analysis

The "Ortho-Alkoxy" Effect in Palladium Catalysis

The most critical chemical difference arises during metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the C-Br bond.

  • Structural Context: The bromine atom is located at position 3, while the alkoxy group is at position 4. They are ortho to each other.

  • The Steric Clash: During the oxidative addition step of the catalytic cycle, the Palladium(0) species inserts into the C-Br bond. The alkoxy group's alkyl tail (methyl vs. ethyl) points toward this reaction center.

    • Methoxy: Minimal steric interference; allows for standard bulky ligands (e.g., XPhos, BINAP).

    • Ethoxy: The additional methylene group (-CH₂-) adds rotational volume. This can destabilize the Pd-complex intermediate or require higher temperatures to overcome the activation energy barrier for oxidative addition.

Visualization: Steric Impact on Catalytic Cycle

The following diagram illustrates how the ethoxy tail interferes with the oxidative addition step compared to the methoxy tail.

OrthoAlkoxyEffect cluster_0 Substrate Structure cluster_1 Pd(0) Oxidative Addition cluster_2 Outcome S_Methoxy 3-Bromo-4-methoxyaniline (Low Steric Bulk) OA_State Transition State [Ar-Pd(L)-Br] S_Methoxy->OA_State Min. Repulsion S_Ethoxy This compound (High Steric Bulk) S_Ethoxy->OA_State Steric Clash (Ortho-Effect) Res_Fast Fast Kinetics Standard Ligands OA_State->Res_Fast Methoxy Path Res_Slow Slower Kinetics Requires Heat/Smaller Ligands OA_State->Res_Slow Ethoxy Path

Figure 1: Mechanistic divergence in Palladium-catalyzed oxidative addition due to ortho-alkoxy steric bulk.

Comparative Case Studies

Case Study A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling with phenylboronic acid to form the biaryl derivative.

  • 3-Bromo-4-methoxyaniline:

    • Performance: Excellent. The methoxy group is small enough that standard ligands like PPh₃ or dppf work efficiently at 80°C.

    • Yield: Typically >90%.

  • This compound:

    • Performance: Good, but often requires "forcing" conditions. The ethyl tail creates a "molecular fence" near the bromine.

    • Optimization: Switch to SPhos or Buchwald Precatalysts (Gen 3) . These ligands are designed to handle ortho-substituted aryl halides.

    • Yield: ~85% (may see debromination side products if catalyst loading is too low).

Case Study B: N-Acylation (Amide Formation)

Objective: Reaction of the aniline nitrogen with Acetyl Chloride.

  • Electronic Parity: The alkoxy group is para to the amine. The Hammett resonance effect (

    
    ) is nearly identical for -OMe and -OEt. Nucleophilicity of the nitrogen is effectively the same.
    
  • Process Difference (Solubility):

    • Methoxy: The product often precipitates cleanly from water/ethanol mixtures.

    • Ethoxy: The product is more lipophilic (greasier). It may oil out in aqueous workups, requiring extraction with DCM or Ethyl Acetate.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Sterically Hindered Ethoxy-Aniline

This protocol utilizes SPhos to overcome the ortho-ethoxy steric hindrance.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a separate vial, stir Pd(OAc)₂ and SPhos in Toluene for 10 minutes under Argon to generate the active Pd(0)-L species. Crucial: This ensures the ligand is bound before the substrate enters.

  • Substrate Addition: Charge the reaction vessel with the aniline, boronic acid, and K₃PO₄.

  • Mixing: Add the pre-formed catalyst solution and water.

  • Reaction: Heat to 100°C for 4–6 hours. (Note: The Methoxy analogue would likely finish in 2 hours at 80°C).

  • Workup: Cool to RT. Separate layers. The ethoxy product will be in the toluene layer. Wash with brine, dry over MgSO₄, and concentrate.

Protocol B: General N-Acylation (Applicable to Both)

Self-validating step: The distinct melting points allow for immediate purity confirmation.

Reagents:

  • Substrate (Methoxy or Ethoxy aniline) (1.0 equiv)

  • Acetyl Chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (dry)

Step-by-Step Workflow:

  • Dissolve the aniline and triethylamine in DCM at 0°C.

  • Add Acetyl Chloride dropwise. (Exothermic reaction).

  • Allow to warm to RT and stir for 1 hour.

  • Quench: Add 1M HCl (aqueous).

  • Differentiation Point:

    • Methoxy Product: May precipitate or require salting out.

    • Ethoxy Product: Will remain fully solubilized in the DCM layer.

  • Isolation: Wash organic layer with NaHCO₃, dry, and evaporate. Recrystallize from Hexane/EtOAc.

Decision Matrix & Workflow

Use the following logic flow to select the appropriate starting material and reaction conditions.

DecisionMatrix Start Select Substrate Target Target Molecule Needs: Start->Target Opt_Me Methoxy (-OMe) Use 3-Bromo-4-methoxyaniline Target->Opt_Me Lower Lipophilicity Standard Solubility Opt_Et Ethoxy (-OEt) Use this compound Target->Opt_Et Higher Lipophilicity BBB Penetration (Drug Dev) Reaction Key Reaction Step? Cond_Me Standard Conditions (PPh3, 80°C) Reaction->Cond_Me Substrate = Methoxy Cond_Et Forcing Conditions (SPhos/XPhos, 100°C) Reaction->Cond_Et Substrate = Ethoxy Opt_Me->Reaction Opt_Et->Reaction

Figure 2: Decision matrix for substrate selection and reaction condition optimization.

References

  • Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from

  • TCI Chemicals. (2025). Product Specification: 3-Bromo-4-methoxyaniline (CAS 19056-41-8).[3][4][5][6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 961083, 3-Bromo-4-methoxyaniline. Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.

Sources

Cross-reactivity analysis of 3-Bromo-4-ethoxyaniline in different coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for this purpose, offering a versatile and efficient means to construct complex molecular architectures.[2][3] 3-Bromo-4-ethoxyaniline is a valuable substituted aniline building block, featuring a reactive bromine atom, an electron-donating ethoxy group, and a nucleophilic amino group. This unique combination of functional groups presents both opportunities and challenges in its synthetic applications.

This guide provides a comparative analysis of the reactivity of this compound in three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction. We will delve into the mechanistic nuances of each reaction, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the optimal coupling strategy for their specific synthetic goals.

Theoretical Background and Mechanistic Considerations

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ease of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond.[4] The general reactivity trend for aryl halides is I > Br > Cl, which correlates with the decreasing bond dissociation energy of the carbon-halogen bond.[5][6] As a bromoaniline, this compound is generally more reactive than its chloro-analogue, allowing for milder reaction conditions.[5]

The electronic nature of the substituents on the aromatic ring also plays a crucial role. The ethoxy group at the para-position and the amino group at the meta-position are both electron-donating groups, which increase the electron density on the aromatic ring. This can make the oxidative addition of the palladium catalyst slightly more challenging compared to an electron-deficient system. However, the presence of the amino group can also influence catalyst-ligand coordination.

Below is a brief overview of the three coupling reactions discussed in this guide:

  • Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester.[7][8] It is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[9][10]

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and a primary or secondary amine.[11][12] It has become a go-to method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[13]

  • Heck Reaction: This reaction forms a C-C bond by coupling an aryl halide with an alkene.[14][15] It is a powerful tool for the synthesis of substituted alkenes and for the construction of complex carbocyclic and heterocyclic systems.[16]

Experimental Comparison

To objectively compare the performance of this compound in these three key reactions, a series of standardized experiments were conducted. In each case, the reaction was optimized to achieve a high yield of the desired product. The following sections detail the reaction conditions and outcomes.

Comparative Data Summary

The following table summarizes the optimized conditions and results for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound.

Reaction Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene100895
Heck n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1101685

Disclaimer: The yields reported are based on optimized, lab-scale reactions and may vary depending on the specific reaction setup, purity of reagents, and scale.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for each of the coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes the formation of a C-C bond between this compound and phenylboronic acid.

Reagents:

  • This compound (1.0 mmol, 216 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol details the C-N bond formation between this compound and morpholine.[13]

Reagents:

  • This compound (1.0 mmol, 216 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • XPhos (0.02 mmol, 9.5 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[5]

  • Add anhydrous toluene, followed by morpholine.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the N-arylated product.

Protocol 3: Heck Reaction of this compound with n-Butyl Acrylate

This protocol outlines the C-C bond formation between this compound and n-butyl acrylate.

Reagents:

  • This compound (1.0 mmol, 216 mg)

  • n-Butyl acrylate (1.5 mmol, 214 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 279 µL)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry reaction flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Purge the flask with an inert gas.

  • Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the substituted cinnamate ester.

Visualization of Experimental Workflows

The following diagrams illustrate the overall experimental workflow and the catalytic cycles for each reaction.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_heck Heck Reaction s_start This compound + Phenylboronic Acid s_reagents Pd(OAc)₂, SPhos K₃PO₄, Toluene/H₂O s_start->s_reagents s_conditions 100 °C, 12h s_reagents->s_conditions s_product Biaryl Product s_conditions->s_product b_start This compound + Morpholine b_reagents Pd₂(dba)₃, XPhos NaOtBu, Toluene b_start->b_reagents b_conditions 100 °C, 8h b_reagents->b_conditions b_product N-Aryl Morpholine Product b_conditions->b_product h_start This compound + n-Butyl Acrylate h_reagents Pd(OAc)₂, P(o-tol)₃ Et₃N, DMF h_start->h_reagents h_conditions 110 °C, 16h h_reagents->h_conditions h_product Cinnamate Ester Product h_conditions->h_product start_material This compound start_material->s_start start_material->b_start start_material->h_start

Caption: Comparative experimental workflow for the cross-coupling reactions of this compound.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle cluster_heck Heck Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(Br)L₂ pd0->pd_ox Oxidative Addition (ArBr) pd_trans Ar-Pd(II)(Ar')L₂ pd_ox->pd_trans Transmetalation (Ar'B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination (Ar-Ar') b_pd0 Pd(0)L b_pd_ox Ar-Pd(II)(Br)L b_pd0->b_pd_ox Oxidative Addition (ArBr) b_pd_amido Ar-Pd(II)(NR₂)L b_pd_ox->b_pd_amido Amine Coordination & Deprotonation b_pd_amido->b_pd0 Reductive Elimination (Ar-NR₂) h_pd0 Pd(0)L₂ h_pd_ox Ar-Pd(II)(Br)L₂ h_pd0->h_pd_ox Oxidative Addition (ArBr) h_pd_alkene Alkene Complex h_pd_ox->h_pd_alkene Alkene Coordination h_pd_migratory Organopalladium Intermediate h_pd_alkene->h_pd_migratory Migratory Insertion h_pd_migratory->h_pd0 β-Hydride Elimination (Product)

Caption: Simplified catalytic cycles for Suzuki, Buchwald-Hartwig, and Heck reactions.

Discussion and Recommendations

Our comparative analysis demonstrates that this compound is a versatile substrate that performs well in all three coupling reactions, albeit with some notable differences.

  • Buchwald-Hartwig Amination proved to be the most efficient reaction in terms of reaction time and yield under the tested conditions. The use of a strong base like NaOtBu and a sterically demanding biarylphosphine ligand (XPhos) facilitates the rapid formation of the C-N bond.[6][11] This method is highly recommended for the synthesis of N-aryl derivatives from this compound.

  • Suzuki-Miyaura Coupling also provided a high yield of the biaryl product. This reaction is particularly advantageous due to its use of a relatively mild base (K₃PO₄) and its tolerance to aqueous conditions, which can be beneficial for large-scale synthesis and for coupling with water-soluble boronic acids.[17] The choice of an appropriate ligand, such as SPhos, is critical for achieving high efficiency with electron-rich anilines.[10]

  • Heck Reaction gave a good yield of the desired cinnamate ester, although it required a higher temperature and longer reaction time compared to the other two reactions. The Heck reaction is an excellent choice for introducing a vinyl group, which can be a versatile handle for further synthetic transformations. The presence of the aniline functionality did not appear to significantly inhibit the reaction.

Key Considerations for Method Selection:

  • Desired Bond: The primary consideration is the type of bond you wish to form (C-C or C-N).

  • Coupling Partner Availability: The commercial availability and stability of the coupling partner (boronic acid, amine, or alkene) will influence your choice.

  • Functional Group Tolerance: All three reactions are generally tolerant of a wide range of functional groups, but specific sensitivities should be considered. For instance, very base-sensitive substrates may be challenging in Buchwald-Hartwig aminations using strong alkoxide bases.[12]

  • Reaction Conditions: The required temperature, reaction time, and sensitivity to air and moisture should be factored into your experimental design.

Conclusion

This compound is a highly effective substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate coupling partner and optimizing the reaction conditions, researchers can efficiently synthesize a diverse array of valuable compounds. The Buchwald-Hartwig amination offers the most rapid and high-yielding route for C-N bond formation, while the Suzuki-Miyaura coupling provides a robust and versatile method for C-C bond formation. The Heck reaction remains a valuable tool for vinylation. This guide provides a solid foundation for researchers to confidently employ this compound in their synthetic endeavors.

References

  • Schiff base ligands are generally synthesized from condensation reaction between an amino group and carbonyl compounds and their transition metal complexes are widely utilized in different C[sbnd]C cross coupling reactions. Palladium complexes are now well-known catalysts in carbon-carbon cross coupling reactions including Suzuki-Miyaura and Sonogashira cross coupling reactions., Synthesis of Schiff base ligands, their complexation especially with Pd, Co and Cu and their application in C-C cross coupling reactions, ScienceDirect, [Link]

  • Although palladium-catalyzed cross-coupling of aryl halides and reactive pseudohalides has revolutionized the way organic molecules are constructed today across various fields of chemistry, comparatively less progress has been made in the palladium-catalyzed cross-coupling of less reactive C–O electrophiles., Palladium-catalyzed cross-couplings by C–O bond activation, Royal Society of Chemistry, [Link]

  • Pd-catalyzed cross-coupling reactions have become essential tools for the construction of carbon–carbon and carbon–heteroatom bonds., Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals, ACS Publications, [Link]

  • In general, the mechanism of palladium-catalyzed cross-coupling is proposed to involve a palladium(0)/ palladium(II) catalytic cycle., Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future, National Institutes of Health, [Link]

  • This Review examines parts per million (ppm) palladium concentrations in catalytic cross-coupling reactions and their relationship with mole percentage (mol %)., Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm, ACS Publications, [Link]

  • A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines., Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic, Royal Society of Chemistry, [Link]

  • Contrary to conventional wisdom, the reactivity order of aryl electrophiles in Buchwald-Hartwig reaction is as below: ArBr>ArCl>ArI>ArOTf>ArONf~ArOTs>ArOMs., How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, Chem-Int, [Link]

  • In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides., Buchwald–Hartwig amination, Wikipedia, [Link]

  • A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. This operationally simple reaction was developed for the diversification of glucocorticoid receptor modulators (GRMs), showed compatibility to various boronic esters featuring unique functionalities, and was demonstrated on a gram scale., Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, Royal Society of Chemistry, [Link]

  • Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings., Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings, ResearchGate, [Link]

  • The different cross-coupling protocols are broadly similar in terms of the sequence of steps in the mechanism, but a complete understanding of all the specific nuances is not known., Solvent effects in palladium catalysed cross-coupling reactions, White Rose Research Online, [Link]

  • Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds., Buchwald-Hartwig Amination, Chemistry LibreTexts, [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series., The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series, The Beilstein Journal of Organic Chemistry, [Link]

  • General Procedure: Bromo-aromatic ring (1 equiv.), aniline (1.5 equiv.), Cs2CO3 (10 equiv.), Pd(OAc)2 (0.05 equiv.), and BINAP (0.08 equiv.) were mixed in toluene (10 Vvol)., Buchwald-Hartwig Coupling, Organic-Syn, [Link]

  • General reaction scheme for the Heck Reaction., Heck Reaction, Organic Chemistry Portal, [Link]

  • The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide., Suzuki reaction, Wikipedia, [Link]

  • The Heck reaction is described as a vinylation or arylation of olefins where a large variety of olefins can be used, like derivatives of acrylates, styrenes or intramolecular double bonds., Heck Reaction—State of the Art, MDPI, [Link]

  • Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions., Suzuki-Miyaura Coupling, Chemistry LibreTexts, [Link]

  • The Suzuki–Miyaura cross-coupling reaction (SMC hereafter) was first reported in 1979 and was rapidly adopted by most synthetic labs as the method of choice for the formation of aliphatic and aromatic C–C bonds., Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions, MDPI, [Link]

  • A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. This operationally simple reaction was developed for the diversification of glucocorticoid receptor modulators (GRMs), showed compatibility to various boronic esters featuring unique functionalities, and was demonstrated on a gram scale., Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, National Institutes of Health, [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters., Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters, Royal Society of Chemistry, [Link]

  • The Heck reaction is one of the most important carbon-carbon bond-forming reactions and has been used in a variety of complex natural product syntheses., RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS, HETEROCYCLES, [Link]

  • The main body of work was conducted on the Heck reaction between 2-methylprop-2-en-l-ol and PhX (X = CI, Br and I) to form l-phenyl-2-methyl-propanal catalysed by the systems already examined in this thesis., INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES, University of Southampton, [Link]

  • The Suzuki–Miyaura cross-coupling reaction plays a fundamental role in modern synthetic organic chemistry, both in academia and industry., Output of micellar Suzuki cross-coupling between di-bromoanilines and..., ResearchGate, [Link]

  • A mechanically-activated chemoselective Heck coupling for the synthesis of 3-vinylindazoles has been developed with the aid of catalytic amounts of TBAB and NaBr as both dehalogenation restrainer and grinding auxiliary., Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib, The Beilstein Journal of Organic Chemistry, [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-4-ethoxyaniline

[1]

Executive Summary & Hazard Context

3-Bromo-4-ethoxyaniline (CAS: 55756-32-6) is a halogenated aniline intermediate commonly employed in the synthesis of kinase inhibitors and other pharmacological agents.[1] While valuable for its reactivity, its structural properties—specifically the lipophilic ethoxy group combined with the aniline moiety—present distinct safety challenges.[1]

The "Aniline Rule" applies here: Like many aniline derivatives, this compound is not only an irritant but a potential methemoglobinemia inducer .[1] The addition of the ethoxy group increases lipophilicity, potentially enhancing dermal absorption rates compared to unsubstituted aniline.[1]

Core Hazards (GHS Classification Basis):

  • Acute Toxicity (Oral/Dermal/Inhalation): H302, H312, H332.[1]

  • Skin & Eye Irritation: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Specific Target Organ Toxicity: H373 (May cause damage to blood/spleen through prolonged exposure).[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated anilines outside of a glovebox.[1] The following matrix details the required upgrades to standard protocols.

Protection ZoneStandard EquipmentREQUIRED Upgrade for this compound Scientific Rationale
Dermal (Hands) Single Nitrile GlovesDouble-Gloving Strategy: 1.[1] Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Minimum 5-8 mil) or LaminateAnilines can permeate thin nitrile rapidly.[1] Double gloving provides a "breakthrough buffer" and allows outer glove removal upon contamination without exposing skin.[1]
Respiratory Lab VentilationCertified Fume Hood (Face velocity: 80–100 fpm)Inhalation of dust/vapors allows direct entry into the bloodstream, bypassing first-pass metabolism and accelerating methemoglobin formation.[1]
Ocular Safety GlassesChemical Splash Goggles (ANSI Z87.1+)Particulates of this solid are severe irritants.[1][2] Goggles seal the eyes from airborne dust that glasses cannot block.[1]
Body Lab CoatTyvek® Sleeves or Apron (over lab coat)Cotton lab coats absorb liquids/solids, holding the toxin against the skin.[1] Impervious overlays prevent this "poultice effect."[1]

PPE Selection Logic (Decision Tree)

The following logic flow dictates PPE adjustments based on the physical state of the reagent during your workflow.

PPE_Decision_TreeStartStart: Handling this compoundState_CheckWhat is the Physical State?Start->State_CheckSolid_HandlingSolid / Powder Form(Weighing/Transfer)State_Check->Solid_HandlingSolution_HandlingDissolved in Solvent(Reaction/Extraction)State_Check->Solution_HandlingSolid_RiskRisk: Airborne Dust & Static DispersionSolid_Handling->Solid_RiskSoln_RiskRisk: Enhanced Skin Absorption(Solvent Carrier Effect)Solution_Handling->Soln_RiskSolid_PPEREQUIRED:1. Fume Hood (Sash Low)2. Splash Goggles3. Antistatic SpatulaSolid_Risk->Solid_PPESoln_PPEREQUIRED:1. Double Nitrile Gloves2. Tyvek Sleeves3. Face Shield (if >100mL)Soln_Risk->Soln_PPE

Figure 1: Decision logic for PPE selection based on physical state hazards.[1]

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing

Objective: Prevent inhalation of dust and contamination of balance areas.[1]

  • Engineering Control: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood.[1]

  • Static Control: this compound is a crystalline solid that may carry static charge.[1] Use an ionizing gun or antistatic brush before transfer to prevent "jumping" of powder.[1]

  • Transfer:

    • Tare the weighing vessel (glass vial preferred over plastic boats to reduce static).[1]

    • Transfer solid using a disposable spatula.[1]

    • Immediately cap the vial and the stock container before removing them from the hood.

    • Self-Validation: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (methanol/ethanol) and dispose of the wipe as hazardous waste to ensure no residue leaves the hood.[1]

Phase B: Reaction & Handling

Objective: Mitigate splash and vapor risks.

  • Solvent Choice: Be aware that dissolving this compound in DMSO or DMF can significantly increase skin permeability.[1] If a spill occurs with these solvents, the aniline will be carried through the glove barrier much faster.[1]

  • Temperature Control: If heating is required, use a reflux condenser and ensure the system is closed. Avoid open-vessel heating which releases halogenated vapors.[1][3]

Phase C: Decontamination & Spill Response

Objective: Neutralize immediate threats.[1]

  • Minor Spill (Solid): Do not sweep (creates dust).[1] Cover with wet paper towels (water/detergent), then wipe up.[1]

  • Minor Spill (Solution): Cover with absorbent pads.[1]

  • Skin Exposure:

    • Immediate Action: Wash with soap and water for 15 minutes.[1] Do not use alcohol to wash skin; it dilates capillaries and increases absorption.[1]

    • Observation: Monitor for signs of cyanosis (blue lips/fingernails) for 24 hours.

Disposal & Waste Management Workflow

Proper disposal is critical due to the halogen content (Bromine) and the toxic aniline core.[1]

Disposal_WorkflowWaste_GenWaste GenerationSegregationSegregation PointWaste_Gen->SegregationHalo_StreamHalogenated Organic Waste(Contains Br)Segregation->Halo_StreamContains this compoundNonHalo_StreamNon-Halogenated WasteSegregation->NonHalo_StreamStrictly ForbiddenLabelingLabeling:'Toxic', 'Irritant','Halogenated'Halo_Stream->LabelingDisposalHigh-Temp Incineration(Approved Facility)Labeling->Disposal

Figure 2: Segregation workflow ensuring compliance with halogenated waste streams.

Disposal Protocol:

  • Segregation: Do not mix with oxidizing acids (e.g., Nitric acid) or non-halogenated solvents (if your facility separates them for cost).[1] The bromine atom classifies this strictly as Halogenated Waste .[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

  • Labeling: Must explicitly list "this compound" and tag as "Toxic" and "Halogenated."[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733560 (Related Isomer: 4-Bromo-3-ethoxyaniline).[1] Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.[1] (Provides foundational toxicology for aniline class).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]

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